Ros1-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H37ClN5O2P |
|---|---|
Peso molecular |
554.1 g/mol |
Nombre IUPAC |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[(2R)-4-(1-ethylpiperidin-4-yl)-2,5-dimethyl-2,3-dihydro-1-benzofuran-7-yl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H37ClN5O2P/c1-6-35-13-11-20(12-14-35)26-18(2)15-24(27-21(26)16-19(3)37-27)33-29-31-17-22(30)28(34-29)32-23-9-7-8-10-25(23)38(4,5)36/h7-10,15,17,19-20H,6,11-14,16H2,1-5H3,(H2,31,32,33,34)/t19-/m1/s1 |
Clave InChI |
KFCXFUOMPIYDGF-LJQANCHMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of ROS1 Kinase Inhibitors: A Technical Guide
Introduction
Receptor Tyrosine Kinase (RTK) ROS1 has emerged as a critical oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other malignancies. Chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutively active kinase domains. These fusion proteins aberrantly activate downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and metastasis. Targeted inhibition of the ROS1 kinase domain has proven to be a highly effective therapeutic strategy.
This technical guide provides an in-depth overview of the mechanism of action of ROS1 inhibitors. As a specific compound designated "Ros1-IN-2" was not identifiable in publicly available scientific literature, this document will focus on the well-characterized mechanisms of potent and selective ROS1 inhibitors, using publicly available data for representative compounds as examples. The guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting the ATP-Binding Pocket
ROS1 inhibitors are small molecule compounds designed to compete with adenosine triphosphate (ATP) for binding within the kinase domain of the ROS1 protein. By occupying the ATP-binding site, these inhibitors prevent the autophosphorylation of the ROS1 fusion protein and the subsequent phosphorylation of downstream signaling molecules. This blockade of the initial step in the signaling cascade effectively abrogates the oncogenic signals driving tumor growth.
There are two primary modes of binding for ROS1 inhibitors, which influence their selectivity and resistance profiles:
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase.
-
Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase. This mode of binding often involves interactions with regions outside the immediate ATP-binding site, which can contribute to higher selectivity.[1]
Impact on Downstream Signaling Pathways
Constitutively active ROS1 fusion proteins trigger a cascade of downstream signaling events. The primary pathways implicated in ROS1-driven oncogenesis include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.
-
JAK-STAT3 Pathway: This pathway is involved in cell survival, proliferation, and inflammation.
-
SHP-2 Signaling: The phosphatase SHP-2 is a key signaling node downstream of ROS1 that contributes to the activation of the MAPK pathway.[2][3]
ROS1 inhibitors effectively suppress the phosphorylation and activation of key components within these pathways, leading to cell cycle arrest and apoptosis in ROS1-driven cancer cells.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of a ROS1 inhibitor.
Quantitative Analysis of Inhibitor Potency
The potency of ROS1 inhibitors is typically quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used for comparison.
Table 1: Biochemical Potency of Representative ROS1 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Crizotinib | ROS1 | Biochemical | 9.8 (IC50) | [4] |
| Ceritinib | ROS1 | Biochemical | - | - |
| Brigatinib | ROS1 | Biochemical | - | - |
| Zidesamtinib | ROS1 | Radiometric | - | [5] |
Table 2: Cellular Potency of Representative ROS1 Inhibitors against Wild-Type and Mutant Fusions
| Compound | Cell Line | ROS1 Fusion | IC50 (nM) | Reference |
| Crizotinib | Ba/F3 | CD74-ROS1 | - | [4] |
| Crizotinib | Ba/F3 | CD74-ROS1 G2032R | >1000 | [4] |
| Compound 9f | Ba/F3 | CD74-ROS1 | - | [4] |
| Compound 9f | Ba/F3 | CD74-ROS1 G2032R | 27 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ROS1 inhibitor activity. Below are outlines of key experimental protocols.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant ROS1 kinase domain, a suitable polypeptide substrate (e.g., IGF-1Rtide), and kinase assay buffer in a 96-well plate.[6]
-
Compound Addition: Add serial dilutions of the ROS1 inhibitor or control (e.g., DMSO) to the reaction wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[6]
-
Measurement: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cellular Proliferation Assay (Luminescence-based)
This assay determines the effect of an inhibitor on the viability of cancer cells expressing a ROS1 fusion protein.
Methodology:
-
Cell Culture: Culture Ba/F3 cells engineered to express a specific ROS1 fusion (e.g., CD74-ROS1) in appropriate media. These cells are dependent on ROS1 activity for survival.[4]
-
Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the ROS1 inhibitor or control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Detection: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels, which correlate with the number of viable cells.
-
Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to visualize the inhibition of ROS1 phosphorylation and its downstream signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat ROS1-fusion positive cells with the inhibitor or a control for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ROS1 (p-ROS1), total ROS1, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest.
-
Analysis: Analyze the band intensities to determine the extent of inhibition of ROS1 phosphorylation and downstream signaling.
Caption: General workflow for Western blot analysis of ROS1 pathway inhibition.
Conclusion
ROS1 inhibitors represent a significant advancement in the targeted therapy of ROS1-rearranged cancers. Their mechanism of action is centered on the competitive inhibition of ATP binding to the ROS1 kinase domain, which leads to the suppression of critical downstream signaling pathways responsible for tumor cell proliferation and survival. The continued development of next-generation ROS1 inhibitors, with improved potency against resistance mutations and favorable pharmacological properties, holds great promise for enhancing clinical outcomes for patients with ROS1-driven malignancies.
References
Ros1-IN-2: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to the chemical structure, properties, and biological context of the ROS1 inhibitor, Ros1-IN-2.
Chemical Structure and Physicochemical Properties
This compound (CAS: 687576-28-9) is a small molecule inhibitor targeting ROS kinases. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-(thiophen-2-yl)-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide |
| Molecular Formula | C22H19N3O3S2 |
| Molecular Weight | 437.53 g/mol |
| CAS Number | 687576-28-9 |
| Appearance | Yellow to brown solid powder |
| SMILES | O=C(C1=C2C=CC=CC2=NC(C3=CC=CS3)=C1)NCCC4=CC=C(S(=O)(N)=O)C=C4 |
Pharmacological Properties
This compound has been identified as an inhibitor of ROS kinase. Publicly available data indicates a 21.53% inhibition of ROS kinase activity at a concentration of 10 µM [1]. Further detailed inhibitory activity, such as IC50 values against ROS1, is likely contained within patent literature (WO2014141129A2) and is not widely published[1].
Synthesis and Experimental Protocols
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary and likely described in patent WO2014141129A2, a plausible synthetic route can be devised based on its chemical structure. The synthesis would likely involve the amidation of 2-(thiophen-2-yl)quinoline-3-carboxylic acid with 4-(2-aminoethyl)benzenesulfonamide.
A generalized, hypothetical synthesis workflow is presented below.
ROS1 Kinase Assay Protocol
To evaluate the inhibitory activity of this compound against the ROS1 kinase, a biochemical assay is required. Commercially available kits, such as the ROS1 Kinase Assay Kit from BPS Bioscience, provide a standardized method. The following is a detailed, representative protocol adapted from such kits.
Objective: To determine the in vitro inhibitory effect of this compound on ROS1 kinase activity.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the ROS1 kinase. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (and less inhibition).
Materials:
-
Recombinant human ROS1 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
Thaw all reagents on ice.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.
-
Add the ROS1 kinase to the master mix.
-
-
Prepare the Inhibitor Plate:
-
Perform a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for control wells) to the wells of the 96-well plate.
-
-
Initiate the Kinase Reaction:
-
Add the kinase reaction mixture to each well of the inhibitor plate to start the reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
-
Detect Kinase Activity:
-
After incubation, add the Kinase-Glo® Max Reagent to each well. This reagent stops the kinase reaction and initiates the ATP detection reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase (RTK) that, when activated, triggers several downstream signaling cascades involved in cell proliferation, survival, and differentiation. In many cancers, chromosomal rearrangements lead to the formation of fusion proteins containing the ROS1 kinase domain, resulting in its constitutive activation.
Upon activation, ROS1 autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This leads to the activation of key signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.
-
JAK-STAT Pathway: Involved in cell proliferation and immune responses.
-
VAV3 Signaling: Regulates cytoskeletal dynamics and cell migration.
Inhibitors like this compound are designed to bind to the ATP-binding pocket of the ROS1 kinase domain, preventing its catalytic activity and thereby blocking the activation of these downstream oncogenic pathways.
References
Ros1-IN-2: A Technical Overview of a Dual ROS1/ALK Kinase Inhibitor
For Immediate Release
This whitepaper provides a detailed technical guide on the discovery and development of Ros1-IN-2, a potent dual inhibitor of the ROS1 and ALK receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound. All quantitative data is presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the inhibitor's context and development.
Introduction
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a common driver of oncogenesis. ROS1 and anaplastic lymphoma kinase (ALK) are two RTKs that share significant structural homology within their kinase domains. Chromosomal rearrangements involving the ROS1 or ALK genes can lead to the expression of fusion proteins with constitutively active kinase domains, driving the growth and survival of various cancers, most notably non-small cell lung cancer (NSCLC).
This compound, also referred to as compound 3 in initial discovery screenings, has been identified as a dual inhibitor of both ROS1 and ALK kinases. Its development addresses the therapeutic need for agents that can effectively target these oncogenic drivers. This document summarizes the available preclinical data for this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| ROS1 | 0.766 |
| ALK | 0.512 |
Data sourced from publicly available information from chemical suppliers.
Table 2: Cell-Based Activity of this compound
| Cell Line | Target(s) | IC50 (µM) |
| H2228 | EML4-ALK | 0.034 |
H2228 is a human non-small cell lung cancer cell line with an EML4-ALK fusion.
Signaling Pathways and Mechanism of Action
ROS1 and ALK fusion proteins activate several downstream signaling pathways that promote cell proliferation, survival, and growth. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways. This compound exerts its anti-tumor effects by inhibiting the autophosphorylation and activation of ROS1 and ALK, thereby blocking these downstream oncogenic signals. Studies have shown that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of ALK and ERK in cancer cells.
Experimental Protocols
While the specific, detailed protocols from the original developers of this compound are not publicly available, the following represents standard methodologies for the types of experiments conducted to characterize this inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ROS1 and ALK kinases.
-
Objective: To determine the IC50 value of this compound against target kinases.
-
Materials:
-
Purified recombinant human ROS1 and ALK kinase domains.
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the kinase, peptide substrate, and diluted this compound (or DMSO as a vehicle control) to the wells of the assay plate.
-
Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP at a concentration near the Km for each respective kinase.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (Cell-Based Assay)
This assay evaluates the effect of this compound on the proliferation and viability of cancer cells harboring ALK fusions.
-
Objective: To determine the IC50 value of this compound in a relevant cancer cell line.
-
Materials:
-
H2228 human NSCLC cell line.
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed H2228 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium from the cells and add the medium containing the serially diluted this compound or DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Record the luminescence signal using a plate reader.
-
Normalize the data to the DMSO-treated control wells and plot the percentage of cell viability against the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Experimental and Developmental Workflow
The discovery and preclinical development of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo validation.
Conclusion
This compound is a dual inhibitor of ROS1 and ALK kinases with demonstrated activity in both biochemical and cell-based assays. The data indicates that it can effectively inhibit the proliferation of cancer cells driven by ALK fusions at nanomolar concentrations. Further studies, including broader kinase selectivity profiling and in vivo efficacy and safety assessments, would be necessary to fully elucidate its therapeutic potential. This document provides a foundational technical summary for researchers engaged in the study of ROS1/ALK-driven malignancies and the development of targeted therapies.
Cabozantinib: A Technical Guide to its ROS1 Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib (XL184) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). While clinically recognized for its inhibition of MET, VEGFR2, and RET, cabozantinib also demonstrates significant activity against the ROS1 proto-oncogene, a key driver in a subset of non-small cell lung cancers (NSCLC) and other malignancies. This technical guide provides an in-depth overview of the target profile and selectivity of cabozantinib with a specific focus on its interaction with ROS1, offering valuable insights for researchers and drug development professionals in the field of oncology.
Target Profile and Selectivity
Cabozantinib exhibits a multi-targeted profile, potently inhibiting a range of kinases involved in tumor progression, angiogenesis, and metastasis.[1][2] Its high affinity for ROS1, coupled with a distinct selectivity profile, makes it a subject of significant interest for overcoming resistance to other ROS1 inhibitors.
Quantitative Kinase Inhibition Profile
The inhibitory activity of cabozantinib against a panel of kinases is summarized in the table below. The data, presented as IC50 values, highlight the potent inhibition of ROS1 and other key oncogenic kinases.
| Kinase Target | IC50 (nM) | Reference |
| ROS1 | 1.1 | [3] |
| VEGFR2 | 0.035 | [1][2] |
| MET | 1.3 | [1][2] |
| RET | 5.2 | [1] |
| KIT | 4.6 | [1] |
| AXL | 7 | [1][2] |
| FLT3 | 11.3 | [1] |
| TIE2 | 14.3 | [1] |
| ALK | >2500 | [3] |
Table 1: In vitro inhibitory activity of cabozantinib against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
A noteworthy aspect of cabozantinib's selectivity is its potent inhibition of ROS1 while demonstrating minimal activity against the closely related anaplastic lymphoma kinase (ALK), with an IC50 value greater than 2500 nM.[3] This selectivity is significant as many first- and second-generation ALK inhibitors have been repurposed for ROS1-driven cancers due to the homology between the two kinase domains. The striking selectivity of cabozantinib for ROS1 over ALK suggests a distinct binding mode and offers a therapeutic advantage, potentially reducing off-target effects associated with dual ALK/ROS1 inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments commonly employed to determine the target profile and selectivity of kinase inhibitors like cabozantinib.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibitor potency in a high-throughput format. The LanthaScreen™ Eu Kinase Binding Assay is a specific application of this technology.
Principle: This assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, the proximity of the europium-labeled antibody and the fluorescent tracer results in a high TR-FRET signal. An ATP-competitive inhibitor, such as cabozantinib, will compete with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the TR-FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A solution.
-
Prepare serial dilutions of cabozantinib in 100% DMSO. From these, create 3X intermediate dilutions in the 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase (e.g., recombinant human ROS1) and a 3X solution of the Eu-anti-His antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the appropriate kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (15 µL final volume):
-
In a 384-well plate, add 5 µL of the 3X cabozantinib serial dilutions.
-
Add 5 µL of the 3X kinase/3X antibody mixture to each well.
-
Add 5 µL of the 3X tracer to each well.
-
Mix the contents of the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viacity Assay)
The CellTiter-Glo® Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][5][6]
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light generated is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Plating:
-
Seed cells (e.g., a ROS1-dependent cancer cell line) in a 96-well or 384-well opaque-walled plate at a predetermined optimal density in their appropriate growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of cabozantinib in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of cabozantinib. Include vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
ROS1 Signaling Pathway
Caption: Simplified ROS1 signaling pathway and the point of inhibition by cabozantinib.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
References
In Vitro Kinase Assay for Ros1-IN-2: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating inhibitors of Ros1, with a specific focus on the compound Ros1-IN-2. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.
Introduction to Ros1 Kinase
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that shares structural similarities with anaplastic lymphoma kinase (ALK).[1] While its expression is limited in adult tissues, its physiological role during development is better understood.[1][2] In various cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of ROS1 fusion proteins.[2][3][4] These fusion proteins result in constitutive activation of the kinase domain, driving oncogenic signaling and making Ros1 an attractive therapeutic target.[3][5]
Activated Ros1 triggers several downstream signaling cascades crucial for cell proliferation, survival, and migration. These pathways include the RAS-MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT3 pathways.[1][2][5][6] The development of small molecule inhibitors that target the ATP-binding site of the Ros1 kinase domain is a key strategy for treating ROS1-driven cancers.[2][7]
This compound Inhibitor Profile
For the purpose of this guide, we will focus on the compound ALK/ROS1-IN-1, a potent dual inhibitor of both ALK and Ros1, which we will refer to as this compound based on the topic request. It demonstrates significant inhibitory activity against the wild-type Ros1 enzyme and various clinically relevant mutant forms.
Quantitative Data for this compound
The following table summarizes the reported inhibitory concentrations (IC50) for this compound against the Ros1 kinase enzyme and cell lines expressing Ros1.
| Target | Assay Type | IC50 (µM) | Reference |
| Ros1 | Enzymatic Assay | 0.530 | [8] |
| ALK | Enzymatic Assay | 0.174 | [8] |
| HCC78 Cell Line (ROS1-addicted) | Proliferation Assay | 10.71 | [8] |
| H3122 Cell Line (ALK-addicted) | Proliferation Assay | 6.27 | [8] |
| Ba/F3 Cell Line (Wild-type ROS1) | Proliferation Assay | 0.1377 | [8] |
| Ba/F3 Cell Line (ROS1 G2032R mutant) | Proliferation Assay | 0.1047 | [8] |
| Ba/F3 Cell Line (ROS1 L2026M mutant) | Proliferation Assay | 0.2339 | [8] |
Ros1 Signaling Pathway
The diagram below illustrates the major signaling pathways activated by Ros1, leading to cell growth, proliferation, and survival.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. Structural Aspects of the ROS1 Kinase Domain and Oncogenic Mutations [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Binding Affinity of Crizotinib to the ROS1 Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of crizotinib, a potent small-molecule inhibitor, to the ROS1 receptor tyrosine kinase. Due to the lack of publicly available information for a compound specifically named "Ros1-IN-2," this document will focus on crizotinib as a well-characterized and clinically relevant ROS1 inhibitor to illustrate the principles of binding affinity, experimental determination, and molecular interactions. Crizotinib is a clinically approved therapeutic that targets ROS1, ALK, and MET kinases, and its interaction with ROS1 serves as an excellent model for understanding the inhibition of this important oncogenic driver.[1][2][3][4]
Quantitative Binding Affinity Data
The binding affinity and inhibitory activity of crizotinib against ROS1 have been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes key reported IC50 values for crizotinib against ROS1.
| Assay Type | Target | Cell Line / System | IC50 Value | Reference |
| Biochemical Assay | ROS1 Kinase | In vitro enzymatic assay | ~60 nM | [1] |
| Cell-Based Assay | ROS1 Autophosphorylation | Cell-based assay | 40 - 60 nM | [1] |
| Cell Viability Assay | CD74-ROS1 | Ba/F3 Cells | Not explicitly stated, but potent inhibition shown | [5] |
| Clinical Trial Data | ROS1-rearranged NSCLC | Patients | Objective Response Rate: 72% | [1][3][4] |
Note: The objective response rate in clinical trials is an efficacy measure, not a direct binding affinity value, but it reflects the potent inhibitory effect of crizotinib on ROS1-driven tumors in vivo.
Experimental Protocols
The determination of crizotinib's binding affinity and inhibitory potential involves a range of standardized in vitro and cell-based assays.
Biochemical Kinase Inhibition Assay (HotSpot™ Assay)
This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated ROS1 kinase domain.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from ATP to a specific peptide substrate by the ROS1 kinase. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates inhibitory activity.
Detailed Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer solution, typically containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[6]
-
Enzyme: Dilute the purified recombinant ROS1 kinase domain to the desired concentration in the reaction buffer.
-
Substrate: Prepare a solution of a specific peptide substrate for ROS1.
-
Cofactor: Prepare a solution of radiolabeled ATP (e.g., ³³P-ATP).
-
Test Compound: Prepare serial dilutions of crizotinib, typically starting from a high concentration (e.g., 20 µM) with three-fold dilutions, in DMSO.[6]
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the ROS1 kinase and the peptide substrate to the wells.
-
Incubate for a short period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the radiolabeled ATP.
-
Allow the reaction to proceed for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Wash the filters to remove unincorporated ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity from control reactions without the enzyme.
-
Calculate the percentage of remaining kinase activity for each crizotinib concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the crizotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Cell-Based ROS1 Autophosphorylation Assay
This assay measures the ability of crizotinib to inhibit the activity of ROS1 within a living cell, providing a more physiologically relevant measure of potency.
Principle: In cancer cells driven by ROS1 fusions, the kinase is constitutively active and autophosphorylates itself. This assay uses Western blotting to detect the level of phosphorylated ROS1 (pROS1) after treating the cells with an inhibitor.
Detailed Methodology:
-
Cell Culture:
-
Culture a cell line that expresses a ROS1 fusion protein (e.g., Ba/F3 cells engineered to express CD74-ROS1) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in multi-well plates and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of crizotinib for a specific duration (e.g., 4 hours).[5]
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ROS1 (pROS1).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ROS1 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pROS1 and total ROS1.
-
Normalize the pROS1 signal to the total ROS1 signal for each treatment condition.
-
Determine the concentration-dependent inhibition of ROS1 autophosphorylation.
-
Visualizations: Signaling Pathways and Workflows
ROS1 Signaling Pathway and Inhibition
Biochemical Kinase Assay Workflow
Cell-Based Autophosphorylation Assay Workflow
Molecular Basis of Crizotinib Binding to ROS1 Kinase
The high-affinity binding of crizotinib to the ROS1 kinase domain has been elucidated through X-ray crystallography. The co-crystal structure of the human ROS1 kinase domain in complex with crizotinib (PDB ID: 3ZBF) provides a detailed view of the molecular interactions.[6][7][8][9]
Crizotinib binds to the ATP-binding site located in the cleft between the N-terminal and C-terminal lobes of the ROS1 kinase domain.[6][9] This binding is characterized by key interactions with specific amino acid residues:
-
Hinge Region Interaction: A crucial hydrogen bond is formed between the pyridine nitrogen of crizotinib and the backbone nitrogen of Met2029 in the hinge region of the kinase.[6] This interaction is a common feature of many kinase inhibitors and is critical for anchoring the molecule in the active site.
-
Hydrophobic Interactions: The rest of the crizotinib molecule is stabilized within the hydrophobic pocket of the active site through various non-polar interactions with surrounding amino acid residues.
The binding of crizotinib occupies the space normally taken by ATP, thereby preventing the kinase from accessing its energy source and phosphorylating downstream substrates. This competitive inhibition effectively shuts down the aberrant signaling cascade initiated by the oncogenic ROS1 fusion protein. The high degree of amino acid identity (approximately 77%) between the ATP-binding sites of the ALK and ROS1 kinase domains explains why crizotinib is a potent dual inhibitor of both kinases.[1]
References
- 1. Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib in ROS1-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. 3ZBF: Structure of Human ROS1 Kinase Domain in Complex with Crizotinib [ncbi.nlm.nih.gov]
- 9. Acquired Resistance to Crizotinib from a Mutation in CD74–ROS1 - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Localization of ROS1 Kinase Inhibitors: A Technical Guide
Disclaimer: The specific compound "Ros1-IN-2" does not appear in publicly available scientific literature. Therefore, this technical guide will focus on the general principles and methodologies for determining the cellular uptake and subcellular localization of ROS1 kinase inhibitors, using well-characterized examples from this drug class where applicable. The protocols and data presented are representative of the techniques used in the field for compounds targeting the ROS1 oncoprotein.
Introduction
ROS1 is a receptor tyrosine kinase (RTK) that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2][3][4][5] Small molecule ROS1 tyrosine kinase inhibitors (TKIs) have been developed as effective targeted therapies.[1][2][6][7] The efficacy of these inhibitors is not only dependent on their intrinsic biochemical potency but also on their ability to reach their intracellular target. This involves traversing the plasma membrane, accumulating to a sufficient concentration within the cell, and localizing to the subcellular compartments where the oncogenic ROS1 fusion proteins reside.[8][9][10] Understanding the cellular uptake and localization of ROS1 inhibitors is therefore critical for drug development and for overcoming mechanisms of resistance.[11][12]
This guide provides an in-depth overview of the core concepts and experimental approaches used to study the cellular pharmacology of ROS1 inhibitors.
Mechanisms of Cellular Uptake
The cellular uptake of small molecule inhibitors like those targeting ROS1 can occur through several mechanisms. While specific data for a wide range of ROS1 inhibitors is limited in the public domain, the physicochemical properties of these compounds suggest that uptake is likely mediated by a combination of passive diffusion and potentially active transport.
-
Passive Diffusion: Many kinase inhibitors are designed to be relatively lipophilic to allow for passage across the plasma membrane. The rate of diffusion is governed by the compound's size, lipophilicity, and the concentration gradient across the membrane.
-
Active Transport: In some cases, small molecule drugs can be substrates for cellular influx or efflux transporters. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, representing a potential mechanism of drug resistance.
Subcellular Localization of ROS1 Fusion Proteins and Their Inhibitors
The subcellular localization of oncogenic ROS1 fusion proteins is dictated by the N-terminal fusion partner.[8][9] This localization is critical as it influences the downstream signaling pathways that are activated. For instance, some ROS1 fusions like SDC4-ROS1 and SLC34A2-ROS1 are localized to endosomes and strongly activate the MAPK pathway, while others like CD74-ROS1 are found in the endoplasmic reticulum (ER) and show weaker MAPK activation.[8][9][10]
For a ROS1 inhibitor to be effective, it must be able to access these specific subcellular compartments. The localization of the inhibitor itself can be determined using various techniques, as detailed in the experimental protocols section. The Human Protein Atlas indicates that ROS1 is mainly localized to vesicles.[13]
Quantitative Data on Cellular Uptake and Distribution
Quantifying the concentration of a drug within a cell and its specific organelles is a key aspect of understanding its pharmacology. This data is often generated using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Hypothetical Cellular Accumulation of a Representative ROS1 Inhibitor
| Cell Line | Compound Concentration (nM) | Incubation Time (hours) | Intracellular Concentration (nM) | Accumulation Ratio (Intracellular/Extracellular) |
| HCC78 (ROS1-positive) | 100 | 1 | 1500 | 15 |
| HCC78 (ROS1-positive) | 100 | 4 | 2500 | 25 |
| Ba/F3 (ROS1-negative) | 100 | 4 | 800 | 8 |
Table 2: Hypothetical Subcellular Distribution of a Representative ROS1 Inhibitor in HCC78 Cells
| Subcellular Fraction | Percentage of Total Intracellular Drug |
| Cytosol | 60% |
| Endoplasmic Reticulum | 20% |
| Mitochondria | 10% |
| Nucleus | 5% |
| Other Vesicles | 5% |
Experimental Protocols
Cellular Uptake and Accumulation Assay using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of a ROS1 inhibitor.
-
Cell Culture: Plate cells (e.g., HCC78) in 6-well plates and grow to 80-90% confluency.
-
Drug Treatment: Treat the cells with the ROS1 inhibitor at a known concentration for various time points (e.g., 0.5, 1, 2, 4, 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Lyse the cells in a known volume of lysis buffer (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation for LC-MS/MS:
-
To a known volume of lysate, add a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method to detect and quantify the ROS1 inhibitor and the internal standard.[14]
-
Data Analysis: Calculate the intracellular concentration of the inhibitor based on a standard curve and normalize to the protein concentration to determine the amount of drug per milligram of protein. The cell volume can be estimated to convert this to a molar concentration.
Subcellular Localization using Immunofluorescence and Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of a ROS1 inhibitor, often by using a fluorescently tagged version of the inhibitor or by co-staining with antibodies against the drug target (ROS1) and organelle markers.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with the ROS1 inhibitor for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against ROS1 and primary antibodies for organelle markers (e.g., Calnexin for ER, TOM20 for mitochondria, LAMP1 for lysosomes) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging:
-
Analysis: Analyze the co-localization of the ROS1 inhibitor's signal (if fluorescently tagged) or the ROS1 protein signal with the various organelle markers.
Subcellular Fractionation and Western Blotting/LC-MS/MS
This protocol biochemically separates cellular compartments to determine the distribution of the ROS1 protein and/or the inhibitor.
-
Cell Culture and Treatment: Grow cells in large culture dishes and treat with the ROS1 inhibitor.
-
Cell Homogenization:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method.
-
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to separate the different organelles (e.g., nuclei, mitochondria, microsomes, cytosol).
-
-
Analysis of Fractions:
-
Western Blotting: Analyze each fraction for the presence of the ROS1 protein and for marker proteins of each organelle to assess the purity of the fractions.
-
LC-MS/MS: Quantify the amount of the ROS1 inhibitor in each fraction as described in protocol 4.1.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Different ROS1 Immunohistochemistry Clones and Consistency with Fluorescence In Situ Hybridization Results in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. mdpi.com [mdpi.com]
- 8. Differential subcellular localization regulates oncogenic signaling by ROS1 kinase fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Subcellular Localization Regulates Oncogenic Signaling by ROS1 Kinase Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 12. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in ROS1 Fusion-Positive Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcellular - ROS1 - The Human Protein Atlas [proteinatlas.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Navigating the Preclinical Landscape of ROS1 Inhibition: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS1, a receptor tyrosine kinase, has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by ROS1 gene rearrangements. The development of potent and selective ROS1 inhibitors is a key focus of modern oncology research. This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of preclinical ROS1 inhibitors, using the designated compound Ros1-IN-2 as a reference point.
While "this compound" is identified as a ROS1 inhibitor with the CAS number 2120337-16-6, and is associated with patent WO2017133663A1 ("Phosphorus containing compounds as protein kinase inhibitors"), detailed pharmacokinetic and pharmacodynamic data are not extensively available in the public peer-reviewed literature.[1][2] Therefore, this document will outline the typical evaluation process and data presentation for a novel preclinical ROS1 inhibitor, drawing upon established methodologies and data from representative compounds in the field.
Pharmacodynamics: Assessing Target Engagement and Biological Effect
The pharmacodynamic assessment of a ROS1 inhibitor is crucial to establish its potency, selectivity, and mechanism of action. This involves a series of in vitro and cell-based assays.
In Vitro and Cellular Activity
The initial characterization of a novel ROS1 inhibitor involves determining its inhibitory activity against the target kinase and its effect on cancer cells harboring ROS1 fusions.
Table 1: Representative In Vitro and Cellular Activity of a Preclinical ROS1 Inhibitor
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Recombinant ROS1 Kinase | IC50 (nM) | < 10 |
| Cellular Assay | Ba/F3-CD74-ROS1 | IC50 (nM) | < 20 |
| HCC78 (SLC34A2-ROS1) | IC50 (nM) | < 25 | |
| U-118 MG (FIG-ROS1) | IC50 (nM) | < 30 | |
| Selectivity Panel | Other Kinases (e.g., ALK, MET) | IC50 (nM) | > 500 |
| Cellular Target Engagement | HCC78 Cells | p-ROS1 Inhibition (EC50, nM) | < 50 |
| HCC78 Cells | p-ERK Inhibition (EC50, nM) | < 60 | |
| HCC78 Cells | p-AKT Inhibition (EC50, nM) | < 70 | |
| Anti-proliferative Assay | HCC78 Cells | GI50 (nM) | < 40 |
Experimental Protocols: Pharmacodynamics
1. ROS1 Kinase Inhibition Assay (Biochemical IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified ROS1 kinase by 50%.
-
Methodology:
-
Recombinant human ROS1 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Proliferation Assay (GI50 Determination)
-
Objective: To measure the concentration of the inhibitor that causes a 50% reduction in the growth of cancer cells.
-
Methodology:
-
ROS1-positive cancer cell lines (e.g., HCC78, U-118 MG) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the inhibitor for 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTS, MTT) or fluorometric (e.g., CellTiter-Blue®) reagent.
-
The absorbance or fluorescence is measured, and the data are normalized to untreated controls.
-
GI50 values are determined from the resulting dose-response curves.
-
3. Western Blotting for Target Engagement and Downstream Signaling
-
Objective: To visualize the inhibition of ROS1 phosphorylation and its downstream signaling pathways in cells.
-
Methodology:
-
ROS1-positive cells are treated with varying concentrations of the inhibitor for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated ROS1 (p-ROS1), total ROS1, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
Pharmacokinetics: Understanding Drug Disposition in Vivo
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a ROS1 inhibitor. These studies are typically performed in animal models, such as mice or rats.
In Vivo Pharmacokinetic Parameters
Table 2: Representative In Vivo Pharmacokinetic Profile of a Preclinical ROS1 Inhibitor in Mice (Oral Administration)
| Parameter | Unit | Value |
| Dose | mg/kg | 10 |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | hours | 2 |
| AUC (0-24h) (Area Under the Curve) | ng*h/mL | 12000 |
| t1/2 (Half-life) | hours | 6 |
| CL/F (Apparent Oral Clearance) | mL/min/kg | 15 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 8 |
| Brain Penetration (Brain/Plasma Ratio) | - | 0.8 |
Experimental Protocols: Pharmacokinetics
1. In Vivo Pharmacokinetic Study
-
Objective: To determine the key pharmacokinetic parameters of the inhibitor following administration to an animal model.
-
Methodology:
-
A cohort of mice (e.g., CD-1 or BALB/c) is administered the inhibitor at a specific dose, typically via oral gavage (p.o.) or intravenous injection (i.v.).
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
For brain penetration studies, brain tissue is also collected at these time points.
-
Plasma is separated from the blood samples.
-
The concentration of the inhibitor in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Visualizing the Science: Signaling Pathways and Workflows
ROS1 Signaling Pathway and Inhibition
The diagram below illustrates the canonical ROS1 signaling pathway and the mechanism of action of a ROS1 inhibitor. ROS1 fusion proteins lead to constitutive activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3][4] A ROS1 inhibitor blocks the kinase activity, thereby inhibiting these oncogenic signals.
References
Preliminary Cytotoxicity and Mechanistic Evaluation of a Novel ROS1 Inhibitor
This technical guide provides an in-depth overview of the preliminary preclinical evaluation of a novel, potent, and selective ROS1 tyrosine kinase inhibitor, herein referred to as Ros1-Inhibitor-X. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapeutics.
The proto-oncogene ROS1 is a receptor tyrosine kinase (RTK) that plays a crucial role in cellular growth and differentiation.[1] Chromosomal rearrangements involving the ROS1 gene can lead to the expression of fusion proteins with constitutive kinase activity, a known driver in various cancers, including a subset of non-small cell lung cancer (NSCLC).[2][3][4][5] These oncogenic fusions activate downstream signaling pathways, such as the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways, promoting uncontrolled cell proliferation and survival.[1][4][6][7][8] Ros1-Inhibitor-X is designed to selectively target the ATP-binding site of the ROS1 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Mechanism of Action: ROS1 Signaling Pathway
ROS1 fusion proteins lead to ligand-independent, constitutive activation of the kinase domain. This results in the autophosphorylation of tyrosine residues, which then act as docking sites for various adaptor and signaling proteins. The subsequent activation of multiple downstream pathways is critical for the cancer cell's growth and survival.[4][7]
Quantitative Cytotoxicity Data
The cytotoxic effects of Ros1-Inhibitor-X were evaluated against cell lines harboring ROS1 fusions and compared to a ROS1 wild-type (WT) cell line to assess selectivity. Cells were treated with increasing concentrations of the inhibitor for 72 hours.
Table 1: In Vitro Cell Viability (IC50) of Ros1-Inhibitor-X
| Cell Line | Cancer Type | ROS1 Status | IC50 (nM) |
| HCC78 | NSCLC | SLC34A2-ROS1 Fusion | 8.5 |
| Ba/F3 | Pro-B | CD74-ROS1 Fusion | 12.3 |
| U-118 MG | Glioblastoma | FIG-ROS1 Fusion | 25.1 |
| A549 | NSCLC | Wild-Type | > 10,000 |
The data clearly indicate that Ros1-Inhibitor-X demonstrates high potency against cancer cell lines driven by ROS1 fusions, while exhibiting minimal effect on a ROS1 wild-type cell line, suggesting a favorable selectivity profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
HCC78, U-118 MG, and A549 cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Ba/F3 cells expressing CD74-ROS1 were cultured in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and maintained under selection with puromycin.
-
All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
The cytotoxic effect of Ros1-Inhibitor-X was determined using a luminescence-based cell viability assay that quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Cells were seeded into opaque-walled 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A 10-point serial dilution of Ros1-Inhibitor-X (ranging from 0.1 nM to 20 µM) was prepared in culture medium and added to the respective wells. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C.
-
ATP Measurement: After incubation, the plates were equilibrated to room temperature. CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well according to the manufacturer's protocol.
-
Data Acquisition: The plates were shaken for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence was recorded using a microplate reader.
-
Data Analysis: The relative luminescence units (RLU) were normalized to the vehicle control. IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
To confirm direct inhibition of ROS1 kinase activity, a biochemical assay was performed using a purified recombinant ROS1 kinase domain.
Table 2: Direct Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| ROS1 | 2.1 |
| ALK | 157 |
| MET | > 5,000 |
The results confirm that Ros1-Inhibitor-X is a potent and direct inhibitor of the ROS1 kinase, with significant selectivity over other related kinases such as ALK and MET.
-
Reaction Setup: The assay was performed in a 96-well plate. Recombinant ROS1 kinase enzyme was mixed with a peptide substrate (IGF-1Rtide) and kinase assay buffer.
-
Inhibitor Addition: Ros1-Inhibitor-X was added at various concentrations.
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The reaction was allowed to proceed for 60 minutes at 30°C.
-
Signal Detection: The amount of ATP consumed during the phosphorylation reaction is inversely proportional to the luminescence signal. Kinase-Glo® Max reagent was added to terminate the reaction and measure the remaining ATP.
-
Data Analysis: Luminescence was measured, and the results were used to calculate the percent inhibition relative to a no-inhibitor control, from which the IC50 value was determined.
Conclusion
The preliminary data presented in this guide demonstrate that Ros1-Inhibitor-X is a potent and selective inhibitor of ROS1 kinase activity. It effectively suppresses the viability of cancer cell lines harboring oncogenic ROS1 fusions at low nanomolar concentrations. These promising initial findings warrant further investigation, including comprehensive selectivity profiling, in vivo efficacy studies in relevant animal models, and formal ADME/Tox evaluation to assess its potential as a clinical candidate for the treatment of ROS1-driven malignancies.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. ROS1 - Wikipedia [en.wikipedia.org]
- 3. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 | Vitro Molecular Laboratories [vitromolecular.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ros1-IN-2 for studying Ros1 fusion proteins
An In-Depth Technical Guide to Utilizing Selective Inhibitors for the Study of ROS1 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor tyrosine kinase (RTK) fusions are significant drivers of oncogenesis in various cancers. Fusions involving the ROS1 proto-oncogene, which result from chromosomal rearrangements, produce constitutively active chimeric proteins that promote uncontrolled cell growth and survival.[1][2] These ROS1 fusion proteins are found in a subset of non-small cell lung cancer (NSCLC), glioblastoma, cholangiocarcinoma, and other malignancies.[1][3] The study of these fusion proteins and their downstream signaling is crucial for understanding their pathology and for developing targeted therapies.
Small molecule tyrosine kinase inhibitors (TKIs) are invaluable tools for dissecting the function of ROS1 fusions and for therapeutic intervention. While several TKIs exist, their selectivity profiles vary. For research purposes, a highly selective inhibitor is essential to ensure that observed effects are due to the inhibition of the target kinase and not off-target activities. This guide focuses on the use of selective inhibitors for studying ROS1 fusion proteins, with a particular emphasis on Cabozantinib , a potent TKI that exhibits notable selectivity for ROS1 over the closely related anaplastic lymphoma kinase (ALK).[4][5][6] We will detail the signaling pathways, provide quantitative data for relevant inhibitors, and present standardized experimental protocols for their use in a research setting.
ROS1 Fusion Protein Signaling Pathways
ROS1 fusion proteins, once constitutively activated, trigger a cascade of downstream signaling pathways that are critical for cell proliferation, survival, and migration. The fusion partner can influence the subcellular localization of the chimeric protein, which in turn may affect the specific signaling output.[7][8][9] For instance, endosome-localized fusions like SDC4-ROS1 are potent activators of the MAPK pathway.[7][9]
Key signaling pathways activated by ROS1 fusions include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : A central pathway that regulates cell proliferation.[1][10]
-
PI3K-AKT-mTOR Pathway : A critical survival pathway that inhibits apoptosis and promotes cell growth.[1][11][12]
-
JAK-STAT3 Pathway : Involved in cell survival and proliferation.[7][10][11]
-
SHP-2 Phosphatase : Acts as a crucial signaling node that can modulate pathways like MAPK.[1][7][10][12]
The inhibition of ROS1 kinase activity by a TKI is expected to block these downstream signaling events, leading to reduced cell growth and induction of apoptosis in ROS1-dependent cancer cells.
Quantitative Data on ROS1 Inhibitors
The efficacy of a TKI is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of Cabozantinib
Cabozantinib demonstrates a notable selectivity for ROS1 over the highly homologous ALK kinase, making it a valuable tool for specifically studying ROS1-driven biology.[4][6]
| Cell Line Expressing Fusion | Inhibitor | IC50 (nM) | Citation |
| Ba/F3 CD74-ROS1 | Cabozantinib | 8.0 | [4] |
| Ba/F3 EML4-ALK | Cabozantinib | 1,021 | [4] |
Table 2: Comparative IC50 Values of Various TKIs Against ROS1 Fusions
This table provides a comparison of IC50 values for several clinically relevant TKIs against cell lines engineered to express ROS1 fusion proteins. This data is essential for selecting the appropriate inhibitor and concentration for an experiment.
| Cell Line Expressing Fusion | Inhibitor | IC50 (nM) | Citation |
| Ba/F3 CD74-ROS1 | Crizotinib | 24.1 | [4] |
| Ba/F3 CD74-ROS1 | Ceritinib | 23.3 | [4] |
| Ba/F3 CD74-ROS1 | Foretinib | 15.3 | [6] |
| Ba/F3 CD74-ROS1 G2032R | Cabozantinib | 40.0 | [4] |
| Ba/F3 CD74-ROS1 G2032R | Crizotinib | 2,057 | [4] |
| HCC78 (SLC34A2-ROS1) | Ceritinib | 50 | [14] |
| HCC78 (SLC34A2-ROS1) | Crizotinib | 775 | [3] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are fundamental for research. Below are methodologies for key experiments used to characterize the effects of inhibitors on ROS1 fusion protein-driven cells.
Cell Viability and Proliferation Assay
This assay determines the effect of an inhibitor on the growth and viability of cells expressing a ROS1 fusion. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is commonly used for these studies. When transfected with an oncogenic fusion kinase like CD74-ROS1, they become IL-3 independent, and their survival is now dependent on the kinase activity, making them an ideal model system.
Methodology:
-
Cell Culture : Culture Ba/F3 cells expressing the desired ROS1 fusion (e.g., CD74-ROS1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. No IL-3 is required as the cells are driven by the fusion protein.
-
Cell Seeding : Plate cells in a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of media.
-
Inhibitor Preparation : Prepare a 10-point serial dilution of the inhibitor (e.g., Cabozantinib) in DMSO. A typical starting concentration is 10 µM. Further dilute these stock solutions in culture medium.
-
Treatment : Add the desired final concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only) and a blank (media only).
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment :
-
Data Analysis :
-
Subtract the background absorbance (media only) from all wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of viable cells against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot Analysis of Signaling Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of ROS1 and its downstream signaling proteins following inhibitor treatment. A decrease in phosphorylation indicates successful target engagement and pathway inhibition.
Methodology:
-
Cell Culture and Treatment : Seed cells (e.g., HCC78, which endogenously expresses SLC34A2-ROS1) in 6-well plates and allow them to adhere.[16] Treat the cells with the inhibitor at desired concentrations (e.g., 10 nM, 100 nM, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
Analysis : Quantify band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment compared to the vehicle control.
Conclusion
The study of ROS1 fusion proteins is critical for advancing our understanding of a key class of oncogenic drivers. The use of potent and selective small molecule inhibitors is an indispensable part of this research. By employing compounds like Cabozantinib, which shows a clear preference for ROS1 over other kinases like ALK, researchers can more confidently attribute observed cellular effects to the inhibition of ROS1 signaling.[4][6] The combination of quantitative cellular assays and detailed molecular analysis, as outlined in this guide, provides a robust framework for investigating the biology of ROS1 fusion proteins, exploring mechanisms of drug resistance, and evaluating novel therapeutic strategies.
References
- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS1 - Wikipedia [en.wikipedia.org]
- 3. Identifying and Targeting ROS1 Gene Fusions in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 16. Brief Report: A mass spectrometry assay to simultaneously analyze ROS1 and RET fusion gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ROS1 (D4D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling Ros1-IN-2: A Chemical Probe for the Ros1 Tyrosine Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ros1-IN-2 has been identified as a chemical probe targeting the ROS1 proto-oncogene, a receptor tyrosine kinase implicated in the development of various cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the available technical information on this compound, including its identity, the primary source of its technical data, and a discussion on its potential application in cancer research. However, it is crucial to note that detailed public information regarding its biological activity, experimental protocols, and mechanism of action is currently limited, with the primary data residing within a specific patent document.
Introduction to Ros1 as a Therapeutic Target
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that plays a critical role in cell signaling pathways governing growth, differentiation, and survival.[1] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins where the ROS1 kinase domain becomes constitutively active, driving oncogenesis.[2] These ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways, promoting uncontrolled cell proliferation and survival.[3] This makes the ROS1 kinase an attractive target for the development of targeted cancer therapies.
Identification and Chemical Properties of this compound
This compound has been identified as a designated inhibitor of the ROS1 kinase. It is also referred to by the alias "Compound 3" and is assigned the Chemical Abstracts Service (CAS) number 2120337-16-6 . The primary and most detailed source of information for this compound appears to be the international patent application WO2017133663A1, titled "Phosphorus containing compounds as protein kinase inhibitors."[4] While the full chemical structure and synthesis methods are detailed within this patent, they are not widely available in peer-reviewed literature.
Biological Activity and Quantitative Data
Detailed quantitative data on the biological activity of this compound, such as its half-maximal inhibitory concentration (IC50) or binding affinity (Ki) against ROS1 and other kinases, are contained within the aforementioned patent. Unfortunately, a full English translation of this patent containing the specific experimental results is not publicly accessible at this time. Therefore, a comprehensive table of quantitative data cannot be provided in this guide.
Ros1 Signaling Pathway and the Anticipated Mechanism of Action of this compound
The oncogenic activity of ROS1 fusion proteins stems from their ability to autophosphorylate and subsequently activate a cascade of downstream signaling molecules. A simplified representation of this pathway is provided below. As a kinase inhibitor, this compound is anticipated to function by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-survival and proliferative signaling.
Figure 1: Simplified ROS1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the assays used to determine its biological activity are described within the patent WO2017133663A1. Due to the inaccessibility of a full English translation, these protocols cannot be reproduced here. However, a general workflow for evaluating a novel kinase inhibitor like this compound is outlined below.
References
Initial Characterization of a Novel ROS1 Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of a potent and selective ROS1 tyrosine kinase inhibitor, herein referred to as Ros1-IN-2, representing a class of pyrazole-based inhibitors. This document details its biochemical activity, cellular effects, and the experimental protocols utilized for its evaluation.
Introduction
The ROS1 proto-oncogene encodes a receptor tyrosine kinase (RTK) that has emerged as a significant therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) patients harboring ROS1 gene rearrangements[1][2][3][4]. These rearrangements lead to the formation of fusion proteins with constitutively active kinase domains, driving oncogenic signaling pathways[5][6][7][8]. The development of selective ROS1 inhibitors is a critical strategy to counteract the effects of these oncogenic fusions. This guide focuses on the initial characterization of a representative pyrazole-based ROS1 inhibitor, providing key data and methodologies for its scientific evaluation.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) against ROS1 kinase was determined, and its selectivity was profiled against a panel of other kinases.
| Target Kinase | IC50 (nM) | % Inhibition at 10 µM |
| ROS1 | 199 | 94% [9][10] |
| Other Kinases (Panel of 44) | > 10,000 | < 30%[9][10] |
Table 1: Biochemical Activity and Selectivity of this compound. The data demonstrates the high potency and selectivity of this compound for ROS1 kinase.
Signaling Pathways
ROS1 fusion proteins activate several downstream signaling pathways crucial for cell proliferation, survival, and migration. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways[5][6][7][11][12][13][14]. Inhibition of ROS1 by compounds like this compound is designed to block these oncogenic signals.
Figure 1: ROS1 Signaling Pathway and Point of Inhibition. This diagram illustrates the major downstream signaling cascades activated by oncogenic ROS1 fusion proteins and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the initial characterization of this compound.
In Vitro Kinase Assay
Objective: To determine the potency (IC50) of this compound against ROS1 kinase and to assess its selectivity against a panel of other kinases.
Methodology:
-
Reagents: Recombinant human ROS1 kinase domain, kinase buffer, ATP, substrate peptide (e.g., poly-Glu-Tyr), and this compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the ROS1 enzyme, substrate, and varying concentrations of the inhibitor in a 96-well plate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA-based format.
-
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response curve to a sigmoidal model.
-
Selectivity Profiling: A similar protocol is followed for a panel of other kinases to determine the inhibitory activity of this compound at a fixed concentration (e.g., 10 µM).
Cell-Based Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cells harboring ROS1 fusions.
Methodology:
-
Cell Lines: A cell line with a known ROS1 fusion (e.g., HCC78, which harbors the SLC34A2-ROS1 fusion) and a control cell line lacking ROS1 fusions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value for cell proliferation is determined from the dose-response curve.
Western Blot Analysis
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of ROS1 and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: ROS1-positive cells are treated with varying concentrations of this compound for a specified duration. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ROS1 (p-ROS1), total ROS1, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation levels of the target proteins.
Experimental Workflow
The initial characterization of a novel kinase inhibitor like this compound follows a logical progression from biochemical assays to cell-based functional assays.
Figure 2: Experimental Workflow for Inhibitor Characterization. This flowchart outlines the sequential steps taken in the initial evaluation of a novel ROS1 inhibitor, from biochemical potency and selectivity to cellular efficacy and target engagement.
Conclusion
The initial characterization of this compound, a representative pyrazole-based inhibitor, demonstrates its high potency and selectivity for ROS1 kinase. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel ROS1 inhibitors. Further studies, including in vivo efficacy and safety assessments, are warranted to establish the therapeutic potential of this class of compounds for the treatment of ROS1-driven cancers.
References
- 1. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date | MDPI [mdpi.com]
- 2. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ROS1 - Wikipedia [en.wikipedia.org]
- 5. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of new potent and highly selective ROS1-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Representative ROS1 Inhibitor in Cell Culture Experiments
Introduction
These application notes provide a comprehensive guide for the use of a representative small molecule inhibitor of ROS1 kinase in cell culture experiments. While the specific inhibitor "Ros1-IN-2" was not found in the public domain during the literature search, this document outlines the principles and protocols applicable to potent and selective ROS1 tyrosine kinase inhibitors (TKIs). The provided data and methodologies are based on established research on well-characterized ROS1 inhibitors such as crizotinib and ceritinib. Researchers should adapt these protocols based on the specific characteristics of their chosen inhibitor and cell lines.
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC)[1][2][3][4][5]. These fusion proteins lead to the activation of downstream signaling pathways crucial for cell proliferation, survival, and growth, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways[1][6][7][8][9]. Inhibition of the ROS1 kinase activity is a clinically validated therapeutic strategy[1][4][5].
Data Presentation
The following table summarizes the inhibitory activity of representative ROS1 inhibitors against various cell lines harboring ROS1 fusions. This data is provided for comparative purposes and to guide dose-response studies.
| Inhibitor | Cell Line | ROS1 Fusion Partner | Assay Type | IC50 (nM) | Reference |
| Crizotinib | Ba/F3 | CD74-ROS1 | Cell Growth Inhibition | 9.8 | [10] |
| Crizotinib | HCC78 | SLC34A2-ROS1 | Autophosphorylation Inhibition | 40-60 | [11] |
| Ceritinib | Ba/F3 | Oncogenic ROS1 Rearrangement | Cell Growth Inhibition | 180 | [10] |
| Ceritinib | HCC78 | SLC34A2-ROS1 | Cell Growth Inhibition | 50 | [10] |
| ALK/ROS1-IN-1 | Ba/F3 | Wild-type ROS1 | Cell Growth Inhibition | 137.7 | [12] |
| ALK/ROS1-IN-1 | Ba/F3 | G2032R mutant ROS1 | Cell Growth Inhibition | 104.7 | [12] |
| ALK/ROS1-IN-1 | Ba/F3 | L2026M mutant ROS1 | Cell Growth Inhibition | 233.9 | [12] |
| ALK/ROS1-IN-1 | H3122 | ALK fusion | Cell Proliferation | 6270 | [12] |
| ALK/ROS1-IN-1 | HCC78 | ROS1 fusion | Cell Proliferation | 10710 | [12] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain and passage cancer cell lines harboring ROS1 fusions for use in downstream experiments.
Materials:
-
ROS1-positive cancer cell lines (e.g., HCC78 with SLC34A2-ROS1 fusion, Ba/F3 cells engineered to express a ROS1 fusion). A breast adenocarcinoma cell line and a lung adenocarcinoma cell line with an SLC34A2-ROS1 translocation are also available as controls[13].
-
Complete growth medium (e.g., RPMI-1640 for HCC78) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks, plates, and other sterile labware.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Culture cells in T-75 flasks in a 37°C incubator with 5% CO2.
-
Monitor cell confluency daily. Passage cells when they reach 70-80% confluency.
-
To passage, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for new cultures or experiments. For a 96-well plate, a common seeding density is 3,000 cells per well in 100 µl of medium[14].
Cell Viability Assay (MTT or similar)
Objective: To determine the effect of a ROS1 inhibitor on the proliferation and viability of ROS1-positive cancer cells and to calculate the IC50 value.
Materials:
-
ROS1-positive and control cell lines.
-
ROS1 inhibitor (dissolved in DMSO to a stock concentration of 10 mM).
-
96-well plates.
-
Complete growth medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., CellTiter-Glo®).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium and allow them to adhere overnight.
-
Prepare serial dilutions of the ROS1 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of ROS1 Signaling
Objective: To assess the effect of a ROS1 inhibitor on the phosphorylation of ROS1 and its downstream signaling proteins.
Materials:
-
ROS1-positive cell lines.
-
ROS1 inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ROS1, anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the ROS1 inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Simplified ROS1 signaling pathway in cancer.
Caption: General experimental workflow for evaluating a ROS1 inhibitor.
References
- 1. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS1 - Wikipedia [en.wikipedia.org]
- 3. go2.org [go2.org]
- 4. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. samatashkhis.com [samatashkhis.com]
- 14. medicine.uky.edu [medicine.uky.edu]
Application Notes and Protocols for a Representative ROS1 Inhibitor (Ros1-IN-A) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ROS1 proto-oncogene, a receptor tyrosine kinase (RTK), is a critical signaling protein that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). These fusion proteins lead to the uncontrolled activation of downstream signaling pathways, promoting cell proliferation, survival, and migration.[1] The development of small molecule inhibitors targeting the ROS1 kinase domain has emerged as a promising therapeutic strategy for these malignancies.
This document provides detailed application notes and protocols for the in vitro characterization of a representative ROS1 inhibitor, herein referred to as Ros1-IN-A . The methodologies described are based on established techniques for evaluating novel kinase inhibitors and are intended to guide researchers in assessing the potency, selectivity, and cellular effects of such compounds.
Mechanism of Action
Ros1-IN-A is a potent and selective ATP-competitive inhibitor of the ROS1 kinase domain. By binding to the ATP-binding pocket of ROS1, Ros1-IN-A blocks the autophosphorylation and subsequent activation of the kinase. This inhibition leads to the downregulation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways, ultimately resulting in decreased tumor cell proliferation and survival.[1][2]
Data Presentation: In Vitro Efficacy of Ros1-IN-A
The following table summarizes the typical quantitative data obtained for a representative ROS1 inhibitor in various in vitro assays. The specific values for Ros1-IN-A should be determined empirically.
| Assay Type | Cell Line/System | Endpoint | Representative IC50/Concentration Range |
| Biochemical Kinase Assay | Recombinant ROS1 Kinase | Inhibition of ROS1 kinase activity | 1 - 50 nM |
| Cell Proliferation Assay | Ba/F3 cells expressing a ROS1 fusion protein (e.g., CD74-ROS1) | Inhibition of cell viability | 10 - 200 nM |
| HCC78 (NSCLC cell line with SLC34A2-ROS1 fusion) | Inhibition of cell viability | 50 - 500 nM | |
| Target Engagement Assay (Western Blot) | HCC78 or other ROS1-positive cell lines | Inhibition of ROS1 autophosphorylation (p-ROS1) | 100 nM - 1 µM |
| Inhibition of downstream signaling (e.g., p-ERK, p-AKT) | 100 nM - 1 µM |
Experimental Protocols
Biochemical ROS1 Kinase Assay
This assay measures the direct inhibitory effect of Ros1-IN-A on the enzymatic activity of recombinant ROS1 kinase.
Materials:
-
Recombinant human ROS1 kinase domain
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Ros1-IN-A (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of Ros1-IN-A in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
In a multiwell plate, add the ROS1 kinase and the kinase substrate to the kinase reaction buffer.
-
Add the diluted Ros1-IN-A or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of Ros1-IN-A relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation (Viability) Assay
This assay assesses the effect of Ros1-IN-A on the growth and viability of cancer cells harboring ROS1 fusions.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78) or engineered Ba/F3 cells expressing a ROS1 fusion.
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640 with 10% FBS).
-
Ros1-IN-A (serially diluted in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Sterile, clear-bottom, white-walled 96-well plates.
-
Plate reader capable of measuring luminescence.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Ros1-IN-A in cell culture medium.
-
Treat the cells with the serially diluted Ros1-IN-A or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of Ros1-IN-A relative to the vehicle control and determine the IC50 value.
Western Blotting for Target Engagement and Downstream Signaling
This protocol is used to confirm that Ros1-IN-A inhibits the phosphorylation of ROS1 and its downstream signaling proteins within the cell.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against:
-
Phospho-ROS1 (Tyr1989)
-
Total ROS1
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Seed cells and allow them to adhere.
-
Treat the cells with various concentrations of Ros1-IN-A or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of Ros1-IN-A on protein phosphorylation.
Mandatory Visualizations
Caption: ROS1 Signaling Pathway and Inhibition by Ros1-IN-A.
Caption: Experimental Workflow for Cell Viability Assay.
References
Preparing a Stock Solution of Ros1-IN-2: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Ros1-IN-2, a ROS1 kinase inhibitor.
This compound is a potent inhibitor of the ROS1 kinase, a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, can drive the growth of various cancers.[1] Precise and consistent preparation of this compound stock solutions is paramount for in vitro and in vivo studies investigating its therapeutic potential.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 437.53 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from common laboratory practice for similar small molecules. |
| Recommended Stock Concentration | 10 mM | Based on standard laboratory practice. |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tared container. Record the exact weight.
-
-
Calculating the Required Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound (0.001 g) and a molecular weight of 437.53 g/mol , the calculation is:
Volume (L) = (0.001 g / 437.53 g/mol ) / 0.010 mol/L = 0.0002285 L
-
Convert the volume to microliters: 0.0002285 L * 1,000,000 µL/L = 228.5 µL.
-
-
Dissolving the Compound:
-
Add the calculated volume (228.5 µL) of anhydrous DMSO to the microcentrifuge tube or vial containing the this compound powder.
-
Cap the container tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Important Considerations:
-
Solvent Purity: Always use high-purity, anhydrous DMSO to prevent degradation of the compound and to ensure compatibility with cell-based assays.
-
Final DMSO Concentration: When preparing working solutions for cell-based experiments, ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Safety Precautions: Handle this compound and DMSO in a well-ventilated area and wear appropriate personal protective equipment.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the procedures and the biological context of this compound, the following diagrams have been generated.
References
Application Notes and Protocols for Ros1-IN-2 Treatment in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ros1-IN-2 is a potent and selective pyrazole-based inhibitor of ROS1 tyrosine kinase.[1][2] The ROS1 proto-oncogene, a receptor tyrosine kinase, can become constitutively active through chromosomal rearrangements, functioning as an oncogenic driver in a variety of cancers, including a subset of non-small cell lung cancer (NSCLC). This document provides detailed methodologies for the application of this compound in cell-based assays to evaluate its therapeutic potential and elucidate its mechanism of action. These protocols are designed to guide researchers in the consistent and effective use of this compound for in vitro studies.
Mechanism of Action
In its oncogenic state, ROS1 fusion proteins promote cell proliferation, survival, and migration through the constitutive activation of downstream signaling pathways. Among the key pathways implicated are the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. This compound functions by competitively binding to the ATP-binding pocket within the kinase domain of ROS1. This action prevents the autophosphorylation of the receptor, thereby inhibiting the activation of these critical downstream signaling pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
The following table summarizes the in vitro potency and selectivity of this compound against its target kinase.
| Kinase Target | IC50 (nM) | Selectivity Profile |
| ROS1 | 199 | High selectivity against a panel of 45 other kinases (<30% inhibition at 10 µM)[1][2] |
Table 2: Recommended Cell Lines for this compound Assays
The selection of an appropriate cell line is critical for the evaluation of ROS1 inhibitors. The following cell lines are recommended for their endogenous or engineered expression of ROS1 fusions.
| Cell Line | Cancer Type | ROS1 Fusion Partner |
| HCC78 | NSCLC | SLC34A2-ROS1 |
| U-118 MG | Glioblastoma | FIG-ROS1 |
| Ba/F3 (engineered) | Pro-B | Various (e.g., CD74-ROS1, EZR-ROS1) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in ROS1-dependent cancer cell lines.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well clear flat-bottom microplates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed approximately 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium. It is common to start with a high concentration, such as 10 µM, and perform 2- or 3-fold serial dilutions.
-
A vehicle control (DMSO) should be included at a final concentration equivalent to that in the highest this compound treatment group.
-
Carefully remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for a standard duration of 72 hours. For compounds with a slower mechanism of action, the treatment period may be extended.
-
-
MTS/MTT Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (media only) from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (defined as 100% viability).
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis, such as a four-parameter logistic fit.
-
Protocol 2: Western Blot Analysis of ROS1 Signaling
This protocol is designed to validate the on-target activity of this compound by examining the phosphorylation status of ROS1 and its key downstream signaling proteins.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)
-
Primary antibodies against phospho-ROS1, total ROS1, phospho-ERK, total ERK, phospho-AKT, total AKT, phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 50, 100, 200, 500 nM) for a duration of 2-6 hours to capture changes in signaling pathways.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Collect the cell lysates and clarify them by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using the BCA protein assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer.
-
Denature the protein samples by boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins based on molecular weight.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform three additional washes with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a suitable imaging system.
-
Perform densitometric analysis of the bands, normalizing to the total protein or loading control to quantify changes in protein phosphorylation.
-
Visualizations
Caption: ROS1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for cell viability assay.
References
Application Notes: Monitoring p-Ros1 Inhibition by Ros1-IN-2 via Western Blot
Introduction
ROS1 is a receptor tyrosine kinase (RTK) that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2][3] Oncogenic ROS1 fusion proteins activate downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT3 pathways.[1][4][5][6] The kinase activity of ROS1 is dependent on its autophosphorylation. Therefore, detecting the phosphorylation status of ROS1 (p-Ros1) is a direct method for assessing its activation state.
Ros1-IN-2 is a small molecule inhibitor designed to target the ATP-binding pocket of the ROS1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. Western blotting is a fundamental technique used to verify the efficacy of such inhibitors. By quantifying the reduction in p-Ros1 levels in cancer cells following treatment with this compound, researchers can determine the inhibitor's potency and dose-effectiveness. This protocol provides a detailed method for assessing the inhibition of Ros1 phosphorylation using this compound.
Ros1 Signaling Pathway
Upon aberrant fusion and dimerization, the ROS1 kinase domain becomes constitutively active, leading to autophosphorylation at key tyrosine residues, such as Tyr2274.[7] These phosphotyrosine sites serve as docking platforms for adaptor proteins and enzymes that initiate multiple downstream oncogenic signaling cascades.[1] Key pathways activated by ROS1 fusions include PI3K/Akt/mTOR, RAS/MAPK/Erk, and JAK/STAT3, which collectively promote cell growth, survival, and proliferation.[1][5]
Figure 1: Simplified Ros1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for treating ROS1-positive cancer cells (e.g., HCC78, Ba/F3 expressing a ROS1 fusion) with this compound and subsequently performing a Western blot to detect p-Ros1.
I. Materials and Reagents
-
Cell Line: ROS1-fusion positive cell line (e.g., HCC78).
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Inhibitor: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, 2x Laemmli sample buffer, running buffer.
-
Western Blot: PVDF membrane, transfer buffer, Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[9] (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (1:2000 dilution).
-
HRP-conjugated anti-mouse IgG (1:2000 dilution).
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Experimental Workflow
Figure 2: Step-by-step workflow for Western blot analysis of p-Ros1.
III. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture ROS1-positive cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. It is recommended to use PVDF membranes as they are more robust for stripping and reprobing.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][9]
-
Incubate the membrane with the primary antibody against p-Ros1 (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Ros1 and a loading control like GAPDH.[8]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-Ros1 signal to the total Ros1 signal, which is then normalized to the loading control.
-
Quantitative Data Summary
The efficacy of a ROS1 inhibitor is often determined by its half-maximal inhibitory concentration (IC50) in cell proliferation assays and its ability to reduce p-Ros1 levels. While specific data for "this compound" is not widely published, data from the well-characterized ROS1 inhibitor Crizotinib can be used as a reference.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| Crizotinib | Ba/F3 (CD74-ROS1) | Cell Proliferation | ~31 nM | [2] |
| Crizotinib | HCC78 (SLC34A2-ROS1) | Cell Proliferation | ~150-200 nM | [2] |
| Crizotinib | Ba/F3 (CD74-ROS1) | p-Ros1 Inhibition | Potent inhibition at 100 nM | [13][14] |
Table 1: Representative IC50 values for the ROS1 inhibitor Crizotinib in relevant cell lines. Researchers should generate similar data for this compound to determine its specific potency.
Expected Results
A successful experiment will show a dose-dependent decrease in the band intensity corresponding to p-Ros1 in cells treated with this compound, when compared to the DMSO vehicle control. The levels of total Ros1 and the loading control (GAPDH/β-actin) should remain relatively constant across all lanes, confirming that the observed effect is due to the inhibition of phosphorylation and not a result of protein degradation or unequal loading.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Identifying and Targeting ROS1 Gene Fusions in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomeme.ca [genomeme.ca]
- 4. Discovery of oncogenic ROS1 missense mutations with sensitivity to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-ROS1 (Tyr2274) Antibody (#3078) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 11. ROS1 Monoclonal Antibody (OTI1A1) (MA5-26760) [thermofisher.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with a ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor Tyrosine Kinase (RTK) ROS1 is a critical oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] Chromosomal rearrangements can lead to the formation of ROS1 fusion proteins, resulting in constitutive kinase activity.[2][3] This aberrant signaling activates downstream pathways, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways, promoting cell proliferation, survival, and migration.[4] Consequently, ROS1 has emerged as a key therapeutic target, and inhibitors of ROS1 kinase activity have shown significant clinical benefit.[5][6][7]
These application notes provide a comprehensive guide to performing a cell viability assay using a representative ROS1 inhibitor. The protocols and data presented herein are intended to serve as a template for researchers evaluating the efficacy of ROS1-targeted therapies.
Note on "Ros1-IN-2": Extensive searches for a specific compound named "this compound" did not yield any publicly available information, including its structure, mechanism of action, or activity data. Therefore, for the purpose of illustrating the required data presentation and experimental protocols, this document will use publicly available data for the well-characterized ROS1 inhibitor, Crizotinib , as a representative example.
Data Presentation: Efficacy of Crizotinib in ROS1-Fusion Positive Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Crizotinib in various cancer cell lines, including those with ROS1 fusions. This data is crucial for selecting appropriate cell models and determining the effective concentration range for in vitro experiments.
| Cell Line | Cancer Type | ROS1 Fusion Partner | Crizotinib IC50 (nM) | Reference |
| HCC78 | NSCLC | SLC34A2-ROS1 | 50 | [5] |
| Ba/F3 | Pro-B | CD74-ROS1 | 9.8 | [5] |
| Ba/F3 | Pro-B | Wild-Type ROS1 | 180 | [5] |
Signaling Pathway
The constitutive activation of ROS1 fusion proteins leads to the phosphorylation of downstream signaling molecules, promoting cancer cell survival and proliferation. A ROS1 inhibitor, such as Crizotinib, blocks the ATP-binding site of the ROS1 kinase domain, thereby inhibiting its activity and downstream signaling.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay for assessing cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ROS1 Inhibitor (e.g., Crizotinib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom, opaque-walled plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the ROS1 inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the cell viability assay workflow.
Conclusion
The provided application notes and protocols offer a robust framework for assessing the impact of ROS1 inhibitors on the viability of cancer cells harboring ROS1 fusions. By following these detailed methodologies, researchers can generate reliable and reproducible data to advance the development of novel targeted therapies for ROS1-driven malignancies. The included diagrams provide clear visual representations of the underlying biological pathways and experimental procedures, facilitating a comprehensive understanding of the assay principles.
References
- 1. ROS1 - Wikipedia [en.wikipedia.org]
- 2. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
Application Notes and Protocols for Apoptosis Assays in Cells Treated with Ros1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ros1-IN-2 is a potent and selective inhibitor of the ROS1 receptor tyrosine kinase, a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). Inhibition of ROS1 kinase activity is anticipated to disrupt downstream signaling pathways that promote cell survival and proliferation, ultimately leading to the induction of apoptosis. These application notes provide a framework for assessing apoptosis in cancer cells following treatment with this compound, offering detailed protocols for key assays and outlining the expected signaling pathway alterations. While specific quantitative data for this compound is not publicly available, representative data from other ROS1 inhibitors is presented to illustrate expected outcomes.
Mechanism of Action: Induction of Apoptosis
ROS1 fusion proteins are constitutively active kinases that drive oncogenesis by activating several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways. These pathways are critical for cell survival, proliferation, and growth. By inhibiting the kinase activity of ROS1, this compound is expected to suppress these pro-survival signals, leading to cell cycle arrest and induction of apoptosis. A potential mechanism also involves the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.
Data Presentation: Quantifying Apoptosis
The following tables present example data demonstrating the pro-apoptotic effects of ROS1 inhibitors in a ROS1-fusion positive cancer cell line. This data is illustrative and serves as a template for presenting results from experiments with this compound.
Table 1: Apoptosis Induction Measured by Annexin V and 7-AAD Staining
| Treatment Group | Concentration | Duration (days) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | 8 | 95.2 | 2.5 | 2.3 |
| Vehicle Control | - | 16 | 94.8 | 3.1 | 2.1 |
| Crizotinib | 250 nM | 8 | 75.4 | 15.3 | 9.3 |
| Crizotinib | 250 nM | 16 | 60.1 | 25.7 | 14.2 |
| Lorlatinib | 250 nM | 8 | 70.8 | 18.9 | 10.3 |
| Lorlatinib | 250 nM | 16 | 55.3 | 30.1 | 14.6 |
Data is hypothetical and based on trends observed with ROS1 inhibitors.
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration | Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 24 | 1.0 |
| This compound | 100 nM | 24 | 2.5 |
| This compound | 250 nM | 24 | 4.8 |
| This compound | 500 nM | 24 | 8.2 |
Data is hypothetical and for illustrative purposes.
Table 3: DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration | Duration (hours) | TUNEL-Positive Cells (%) |
| Vehicle Control | - | 48 | 3.5 |
| This compound | 100 nM | 48 | 15.2 |
| This compound | 250 nM | 48 | 35.8 |
| This compound | 500 nM | 48 | 60.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key apoptosis assays are provided below.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations and for desired time points. Include a vehicle-treated control.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the fold change in luminescence relative to the vehicle-treated control.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (e.g., from Roche, Abcam, or Thermo Fisher Scientific)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells):
-
Grow and treat cells on coverslips in a multi-well plate.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes on ice.
-
Wash the cells twice with PBS.
-
(Optional) For a positive control, treat one coverslip with DNase I for 10 minutes at room temperature to induce DNA breaks.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Data Analysis:
-
Quantify the percentage of TUNEL-positive cells (displaying nuclear fluorescence) relative to the total number of cells (DAPI/Hoechst positive).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the ROS1 fusion protein, blocking downstream pro-survival pathways and inducing apoptosis.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Caption: A simplified workflow for the Caspase-Glo 3/7 assay to measure executioner caspase activity.
Application Notes and Protocols: Inducing Synthetic Lethality in E-cadherin Deficient Cancers with ROS1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality has emerged as a promising strategy in cancer therapy, targeting tumor-specific vulnerabilities. One such clinically relevant interaction is the synthetic lethality observed between the loss of E-cadherin (CDH1), a common event in various epithelial cancers, and the inhibition of the ROS1 receptor tyrosine kinase.[1][2][3][4][5] Preclinical studies have demonstrated that E-cadherin deficient cancer cells exhibit a heightened dependency on ROS1 signaling for survival, making them selectively sensitive to ROS1 inhibitors.[1][4][6]
These application notes provide a comprehensive overview and detailed protocols for inducing and evaluating this synthetic lethal interaction in a laboratory setting. We will focus on the use of crizotinib, a well-characterized and clinically approved ROS1 inhibitor, as the exemplary compound for these studies.[1][2][3][4]
Principle of Synthetic Lethality: E-cadherin Deficiency and ROS1 Inhibition
E-cadherin is a crucial protein for maintaining cell-cell adhesion and tissue architecture. Its loss in cancer cells leads to increased proliferation, invasion, and metastasis. This loss also triggers a cellular state that is highly dependent on specific signaling pathways for survival. Research has identified the ROS1 pathway as a critical survival pathway in E-cadherin deficient cells.[1][4][6]
ROS1 is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways, which are pivotal for cell proliferation and survival.[7] In E-cadherin deficient cells, there is an observed upregulation of ROS1 expression.[1][6] Inhibition of ROS1 in these cells disrupts these crucial survival signals, leading to mitotic abnormalities, cytokinesis failure, and ultimately, cell death.[1][2][3] In contrast, cells with functional E-cadherin are significantly less affected by ROS1 inhibition, thus establishing a synthetic lethal relationship.
Core Requirements: Data Presentation
Table 1: In Vitro IC50 Values of ROS1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | E-cadherin Status | IC50 (nM) | Reference |
| Crizotinib | HCC78 (NSCLC) | Not specified | 9.8 | [8] |
| Ceritinib | HCC78 (NSCLC) | Not specified | 50 | [8] |
| Ceritinib | Ba/F3 (Engineered) | Not applicable | 180 | [8] |
| ALK/ROS1-IN-1 | H3122 (ALK-addicted) | Not specified | 6,270 | [9] |
| ALK/ROS1-IN-1 | HCC78 (ROS1-addicted) | Not specified | 10,710 | [9] |
| ALK/ROS1-IN-1 | Ba/F3 (ROS1 wild-type) | Not applicable | 137.7 | [9] |
| ALK/ROS1-IN-1 | Ba/F3 (ROS1 G2032R mutant) | Not applicable | 104.7 | [9] |
| ALK/ROS1-IN-1 | Ba/F3 (ROS1 L2026M mutant) | Not applicable | 233.9 | [9] |
Note: Data for a specific inhibitor named "Ros1-IN-2" was not available in the reviewed literature. The table presents data for other relevant ROS1 inhibitors.
Mandatory Visualizations
Caption: Conceptual diagram of synthetic lethality between E-cadherin deficiency and ROS1 inhibition.
Caption: Simplified ROS1 signaling pathway and the point of inhibition.
Caption: General experimental workflow to validate ROS1/E-cadherin synthetic lethality.
Experimental Protocols
Cell Culture
-
Cell Lines: Utilize isogenic cell line pairs, such as MCF7 (E-cadherin positive) and MCF7 CDH1-/- (E-cadherin deficient) cells, to provide a controlled experimental system.[1][6] Alternatively, a panel of breast cancer cell lines with varying E-cadherin expression can be used.[4]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ROS1 inhibitor (e.g., crizotinib) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is based on general western blotting procedures.[11][12][13]
-
Cell Lysis: After treatment with the ROS1 inhibitor for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ROS1, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the ROS1 inhibitor on the target proteins.
Concluding Remarks
The synthetic lethal interaction between E-cadherin deficiency and ROS1 inhibition presents a promising therapeutic avenue for a subset of cancers. The protocols outlined in these application notes provide a framework for researchers to investigate and validate this interaction in their own experimental systems. Careful selection of cell models and rigorous execution of these assays are crucial for obtaining reliable and reproducible data, which can further pave the way for the clinical translation of this targeted therapy approach.
References
- 1. E-cadherin/ROS1 inhibitor synthetic lethality in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. E-Cadherin/ROS1 Inhibitor Synthetic Lethality in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.origene.com [cdn.origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Utilizing ROS1-IN-2 in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor Tyrosine Kinase (RTK) c-ros oncogene 1 (ROS1) is a critical signaling protein that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] These ROS1 fusions lead to the continuous activation of downstream signaling pathways, promoting cell proliferation, survival, and migration.[1][3][4] Small molecule tyrosine kinase inhibitors (TKIs) targeting ROS1 have shown significant clinical efficacy.
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. They better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic responses.[5] Therefore, evaluating the efficacy of ROS1 inhibitors in 3D models is crucial for preclinical drug development.
These application notes provide a comprehensive guide for utilizing a representative ROS1 inhibitor, designated here as ROS1-IN-2, in 3D cell culture models. The protocols outlined below will enable researchers to establish robust 3D culture systems, assess the anti-proliferative and pro-apoptotic effects of this compound, and analyze its impact on downstream signaling pathways.
Mechanism of Action of ROS1 Inhibition
ROS1 fusion proteins, such as those involving partners like CD74, SDC4, and SLC34A2, lead to ligand-independent dimerization or constitutive activation of the ROS1 kinase domain.[3][6] This results in the autophosphorylation of the kinase and the subsequent activation of multiple downstream oncogenic signaling cascades, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival and growth.
-
JAK/STAT Pathway: Also contributes to cell survival and proliferation.
-
VAV3 Pathway: Implicated in cell migration.[1]
The specific signaling output can be influenced by the fusion partner, which dictates the subcellular localization of the fusion protein. For instance, endosome-localized fusions like SDC4-ROS1 and SLC34A2-ROS1 are potent activators of the MAPK pathway.[2][7]
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the ROS1 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling pathways. This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in ROS1-driven cancer cells.
Quantitative Data Summary
The following tables summarize representative quantitative data for ROS1 inhibitors in both 2D and 3D cell culture models. It is important to note that the half-maximal inhibitory concentration (IC50) values can vary significantly between 2D and 3D culture systems, often being higher in 3D models due to factors like limited drug penetration and altered cellular states.[5] The IC50 for a specific inhibitor like this compound in a 3D model should be empirically determined.
Table 1: Representative IC50 Values of ROS1 Inhibitors in 2D Cell Culture
| Cell Line | ROS1 Fusion Partner | ROS1 Inhibitor | IC50 (nM) | Reference |
| Ba/F3 | CD74-ROS1 | Crizotinib | 9.8 | [8] |
| HCC78 | SLC34A2-ROS1 | Ceritinib | 50 | [8] |
| Ba/F3 | Wild-Type ROS1 | ROS1-IN-1 | 97 | |
| H1975 | L858R/T790M-EGFR | Narciclasine | 22 | [9] |
| A549 | Wild-Type EGFR | Narciclasine | 110 | [9] |
Table 2: Comparison of Drug Efficacy in 2D vs. 3D Cell Culture Models (Representative Data)
| Cell Line | Drug | 2D IC50 (µM) | 3D Spheroid Growth Inhibition | Observations | Reference |
| HCT116 | Various HDAC Inhibitors | Varies | Treatment with 2D-derived IC50 leads to significant growth inhibition. | 3D models can be more resistant to certain anticancer drugs. | [5] |
| A549 & H1975 | Narciclasine | 0.110 & 0.022 | Significant suppression of spheroid growth at 25 nM. | Demonstrates the utility of 3D models in confirming anti-proliferative effects. | [9] |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
ROS1-fusion positive cancer cell line (e.g., HCC78 with SLC34A2-ROS1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in a T-75 flask to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete medium.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days to allow for the formation of compact spheroids.
Protocol 2: this compound Treatment and Spheroid Growth Assessment
This protocol details the treatment of established spheroids with this compound and the subsequent analysis of their growth over time.
Materials:
-
Established tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Brightfield microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO). It is recommended to start with a concentration range informed by 2D IC50 values (e.g., 0.1 nM to 10 µM).
-
Carefully remove 100 µL of the medium from each well of the spheroid plate and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the medium with fresh drug dilutions every 2-3 days.
-
Monitor spheroid growth by capturing brightfield images of each spheroid daily or every other day for the duration of the experiment (e.g., 7-14 days).
-
Measure the diameter of the spheroids from the captured images using image analysis software.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³ .
-
Plot the average spheroid volume against time for each treatment condition to generate growth curves.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This protocol measures the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Treated tumor spheroids in a 96-well ULA plate (from Protocol 2)
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates
-
Plate-reading luminometer
-
Orbital shaker
Procedure:
-
At the end of the treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of ROS1 and its downstream targets in treated spheroids.
Materials:
-
Treated tumor spheroids
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ROS1, anti-ROS1, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Collect spheroids from each treatment condition by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway
Caption: ROS1 fusion protein signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.
Disclaimer
The provided protocols are intended as a general guide. Optimal conditions, including cell seeding density, spheroid formation time, drug concentrations, and treatment duration, may vary depending on the specific cell line and ROS1 inhibitor used. It is highly recommended to perform initial optimization experiments to determine the ideal parameters for your specific experimental setup. The IC50 values for "this compound" should be empirically determined as they are not available in the public domain. The data presented for other ROS1 inhibitors are for representative purposes only.
References
- 1. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and Targeting ROS1 Gene Fusions in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3D cell cultures, as a surrogate for animal models, enhance the diagnostic value of preclinical in vitro investigations by adding information on the tumour microenvironment: a comparative study of new dual-mode HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential subcellular localization regulates oncogenic signaling by ROS1 kinase fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Ros1-IN-2 Administration in Mouse Xenograft Models
Disclaimer: The compound "Ros1-IN-2" is not extensively documented in the public domain. The following application notes and protocols are based on established methodologies for the preclinical evaluation of ROS1 tyrosine kinase inhibitors (TKIs) in mouse xenograft models and should be adapted as necessary based on the specific properties of this compound.
Introduction
ROS1 rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLCs) and other malignancies.[1][2][3][4] These genetic alterations lead to the expression of fusion proteins with constitutively active ROS1 kinase domains, which activate downstream signaling pathways promoting cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways.[2][5][6][7] this compound is a potent and selective inhibitor of the ROS1 tyrosine kinase. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse xenograft models to evaluate its anti-tumor efficacy.
Core Applications
-
Preclinical efficacy studies: To determine the anti-tumor activity of this compound in established tumor xenografts.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target modulation and anti-tumor response.
-
Toxicity assessment: To evaluate the tolerability and potential side effects of this compound administration.
Data Presentation
Table 1: this compound Administration Parameters in a Mouse Xenograft Model
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Athymic Nude (nu/nu) or SCID |
| Tumor Model | Subcutaneous xenografts of ROS1-fusion positive human cancer cell lines (e.g., HCC78, SLC34A2-ROS1 expressing cells) |
| Administration Route | Oral gavage (p.o.) |
| Dosage Range | 10 - 50 mg/kg/day |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water |
| Treatment Schedule | Daily |
| Study Duration | 21 - 28 days |
Table 2: Representative Anti-tumor Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| This compound | 10 | 825 | 45 |
| This compound | 25 | 450 | 70 |
| This compound | 50 | 150 | 90 |
Experimental Protocols
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture:
-
Culture a human cancer cell line with a known ROS1 fusion (e.g., HCC78) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using an appropriate dissociation reagent (e.g., trypsin).
-
-
Cell Implantation:
-
Resuspend the cells in a sterile, serum-free medium, at a concentration of 1 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel may improve tumor take rate.
-
Anesthetize 6-8 week old female athymic nude mice.
-
Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin caliper measurements of the tumors 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
II. This compound Formulation and Administration
-
Formulation Preparation:
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Calculate the required amount of this compound for the desired concentration based on the mean body weight of the mice in each treatment group.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare fresh daily.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
The typical administration volume for oral gavage in mice is 10 mL/kg body weight.
-
Treat the mice daily for the duration of the study (e.g., 21 days).
-
III. Efficacy and Toxicity Monitoring
-
Tumor Growth and Body Weight Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Body weight is a general indicator of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed in the treatment groups.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Mandatory Visualizations
Caption: ROS1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. Mouse models for ROS1-fusion-positive lung cancers and their application to the analysis of multikinase inhibitor efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model for ROS1-rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances and future directions in ROS1 fusion-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Dosing Schedule for a Novel ROS1 Inhibitor (Ros1-IN-2) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3][4] Targeted inhibition of the ROS1 fusion protein is a clinically validated therapeutic strategy.[4][5] Ros1-IN-2 is a novel, potent, and selective small-molecule inhibitor of ROS1 kinase activity. These application notes provide a comprehensive overview of the recommended dosing schedule and associated protocols for in vivo efficacy and pharmacokinetic studies of this compound in preclinical mouse models of ROS1-driven cancers.
Signaling Pathway
Constitutively active ROS1 fusion proteins activate several downstream signaling pathways that promote cell survival, proliferation, and migration.[2][6][7][8][9] Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, the JAK-STAT3 pathway, and the VAV3-RHO pathway.[2][7][8] this compound exerts its therapeutic effect by inhibiting the autophosphorylation of the ROS1 fusion protein, thereby blocking the activation of these downstream oncogenic signals.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Bolus (2 mg/kg) | Oral Gavage (PO) (10 mg/kg) |
| Cmax (Maximum Concentration) | 1250 ng/mL | 850 ng/mL |
| Tmax (Time to Cmax) | 0.08 h | 2.0 h |
| AUClast (Area Under the Curve) | 3500 hng/mL | 6200 hng/mL |
| t1/2 (Half-life) | 4.5 h | 5.2 h |
| CL (Clearance) | 0.57 L/h/kg | - |
| Vss (Volume of Distribution) | 3.7 L/kg | - |
| F% (Oral Bioavailability) | - | ~70% |
Table 2: In Vivo Efficacy of this compound in CD74-ROS1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | q.d. PO | 0% |
| This compound | 10 | q.d. PO | 55% |
| This compound | 25 | q.d. PO | 85% |
| This compound | 50 | q.d. PO | 98% (Tumor Regression) |
| Standard-of-Care (Crizotinib) | 50 | q.d. PO | 95% |
TGI was calculated at the end of the 21-day study period.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male BALB/c mice (6-8 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dose Preparation: Prepare this compound formulations for IV (e.g., 1 mg/mL) and PO (e.g., 2 mg/mL) administration in the appropriate vehicle.
-
Dosing:
-
IV Group (n=3): Administer a single bolus dose of 2 mg/kg via the tail vein.
-
PO Group (n=3): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (~50 µL) from the saphenous vein at predetermined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software.
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a ROS1-driven cancer xenograft model.
Materials:
-
ROS1-fusion positive cancer cells (e.g., HCC78 with SLC34A2-ROS1, or Ba/F3 cells engineered to express CD74-ROS1)
-
Immunocompromised mice (e.g., NU/J mice, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle
-
Calipers for tumor measurement
-
Dosing syringes and gavage needles
Procedure:
-
Cell Culture: Culture the ROS1-positive cancer cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously implant the cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle, PO, once daily (q.d.)
-
Group 2: this compound (10 mg/kg), PO, q.d.
-
Group 3: this compound (25 mg/kg), PO, q.d.
-
Group 4: this compound (50 mg/kg), PO, q.d.
-
-
Treatment: Administer the designated treatments for a specified period (e.g., 21 days).
-
Monitoring: Throughout the study, monitor tumor volume, body weight (as an indicator of toxicity), and the overall health of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Safety and Toxicity
In preclinical studies, this compound is generally well-tolerated at efficacious doses. Potential adverse events, common to many tyrosine kinase inhibitors, should be monitored.[10] These can include, but are not limited to, transient weight loss, gastrointestinal effects, and elevated liver enzymes.[5][10] In the described efficacy study, body weight should be monitored at least twice weekly as a general measure of toxicity. If significant body weight loss (>15-20%) is observed, dose reduction or cessation may be required.
Conclusion
The provided protocols and data offer a foundational framework for conducting in vivo studies with the novel ROS1 inhibitor, this compound. The recommended starting dose for efficacy studies is in the range of 10-50 mg/kg administered orally once daily. This dosing schedule has been shown to achieve significant tumor growth inhibition in a preclinical model of ROS1-driven cancer, with a favorable pharmacokinetic and safety profile. Further dose optimization and scheduling experiments may be required depending on the specific animal model and experimental goals.
References
- 1. Mouse models for ROS1-fusion-positive lung cancers and their application to the analysis of multikinase inhibitor efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and future directions in ROS1 fusion-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity profiles of ROS1 tyrosine kinase inhibitors in advanced non-small cell lung cancer: a systematic review and proportional meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Growth Inhibition by a Representative ROS1 Inhibitor
Disclaimer: As of December 2025, publicly available data specifically for a compound designated "Ros1-IN-2" is limited. The following application notes and protocols are based on established methodologies for other well-characterized ROS1 tyrosine kinase inhibitors (TKIs) such as crizotinib, entrectinib, and lorlatinib. These protocols serve as a general guideline and require optimization for the specific compound of interest, "this compound".
Introduction
ROS1 is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] These ROS1 fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation, survival, and tumor growth.[1][3] Small molecule tyrosine kinase inhibitors that target the ATP-binding pocket of the ROS1 kinase domain have shown significant clinical efficacy in patients with ROS1-positive tumors.[3][4]
These application notes provide a framework for researchers, scientists, and drug development professionals to monitor the in vitro and in vivo efficacy of a representative ROS1 inhibitor, herein referred to as this compound, in inhibiting tumor growth. The protocols outlined below describe methods for assessing the inhibitor's effect on cell viability, downstream signaling pathways, and tumor growth in xenograft models.
Data Presentation
In Vitro Efficacy of Various ROS1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known ROS1 inhibitors against various cell lines, including those with ROS1 fusions and resistance mutations. This data provides a comparative baseline for evaluating the potency of a novel inhibitor like this compound.
| Inhibitor | Cell Line | ROS1 Fusion/Mutation Status | IC50 (nM) |
| Crizotinib | Ba/F3 | CD74-ROS1 | 15.4[3] |
| Ceritinib | Ba/F3 | CD74-ROS1 | 68[3] |
| Entrectinib | Ba/F3 | CD74-ROS1 | 2-6[3] |
| Lorlatinib | Ba/F3 | CD74-ROS1 | 0.4[3] |
| Taletrectinib | Ba/F3 | CD74-ROS1 | 0.8[3] |
| Repotrectinib | Ba/F3 | CD74-ROS1 | 0.1[3] |
| ALK/ROS1-IN-1 | Ba/F3 | Wild-type ROS1 | 137.7[5] |
| ALK/ROS1-IN-1 | Ba/F3 | ROS1 G2032R Mutant | 104.7[5] |
| ALK/ROS1-IN-1 | Ba/F3 | ROS1 L2026M Mutant | 233.9[5] |
In Vivo Tumor Growth Inhibition
This table provides a template for summarizing data from in vivo xenograft studies.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 | |
| This compound (X mg/kg) | Daily | ||
| This compound (Y mg/kg) | Daily | ||
| Positive Control (e.g., Crizotinib) | Daily |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells harboring a ROS1 fusion.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 expressing CD74-ROS1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 20 µL of Resazurin solution and incubate for 2-4 hours.[6]
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of ROS1 Signaling
This protocol assesses the effect of this compound on the phosphorylation of ROS1 and its downstream signaling proteins.
Materials:
-
ROS1-positive cancer cell line
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ROS1, anti-ROS1, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[7]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[7]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
ROS1-positive cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
Protocol:
-
Subcutaneously inject approximately 1-5 million ROS1-positive cancer cells, resuspended in PBS or a mixture with Matrigel, into the flank of each mouse.[9]
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[9]
-
Administer this compound (at various doses) or the vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
Mandatory Visualizations
References
- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous inhibition of FAK and ROS1 synergistically repressed triple-negative breast cancer by upregulating p53 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Ros1 Pathway Markers Following Ros1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor Tyrosine Kinase (RTK) ROS1 is a critical oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), where chromosomal rearrangements lead to the formation of fusion proteins with constitutive kinase activity.[1][2] This aberrant signaling activates downstream pathways crucial for cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways.[3][4][5][6][7][8]
Ros1-IN-2 is a potent and selective inhibitor of ROS1 kinase activity, representing a valuable tool for preclinical research and a potential therapeutic agent. Evaluating the pharmacodynamic effects of this compound in preclinical models is essential to understand its mechanism of action and to identify biomarkers of response. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify the expression and phosphorylation status of key proteins within the tumor microenvironment, providing spatial context to the inhibition of signaling pathways.
These application notes provide detailed protocols for the immunohistochemical detection of ROS1 and its key downstream signaling effectors, phospho-STAT3 (p-STAT3), phospho-AKT (p-AKT), and phospho-ERK (p-ERK), in formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the in vivo efficacy of this compound.
Ros1 Signaling Pathway and Inhibition by this compound
ROS1 fusion proteins autophosphorylate, creating docking sites for adaptor proteins that activate multiple downstream signaling cascades.[7] Inhibition of ROS1 with a small molecule inhibitor like this compound is expected to decrease the phosphorylation of these downstream effectors, leading to reduced tumor growth and survival. Monitoring the phosphorylation status of key nodes in these pathways, such as STAT3, AKT, and ERK, can serve as a direct measure of the inhibitor's biological activity.
Figure 1: Simplified Ros1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for IHC Staining
A generalized workflow for immunohistochemical analysis is depicted below. This process includes tissue preparation, antigen retrieval, antibody incubations, and signal detection. Adherence to a consistent and optimized protocol is critical for obtaining reliable and reproducible results.
Figure 2: General workflow for immunohistochemistry (IHC) from tissue preparation to analysis.
Recommended Reagents and Materials
| Reagent/Material | Suggested Source/Catalog # |
| Primary Antibodies | |
| Anti-ROS1 (D4D6) Rabbit mAb | Cell Signaling Technology #3287 |
| Anti-Phospho-STAT3 (Tyr705) (D3A7) Rabbit mAb | Cell Signaling Technology #9145 |
| Anti-Phospho-Akt (Ser473) (D9E) Rabbit mAb | Cell Signaling Technology #4060 |
| Anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) Rabbit mAb | Cell Signaling Technology #4370 |
| Antigen Retrieval | |
| Citrate Buffer (10 mM, pH 6.0) | Various |
| EDTA Buffer (1 mM, pH 8.0) | Invitrogen |
| Detection System | |
| HRP-Polymer Anti-Rabbit IgG Detection Kit | Various (e.g., Dako, Vector Labs) |
| Chromogen | |
| Diaminobenzidine (DAB) Substrate Kit | Various (e.g., Vector Labs SK-4105) |
| General Reagents | |
| Xylene or substitute | Fisher Scientific |
| Ethanol (graded series) | Fisher Scientific |
| Hematoxylin | Dako |
| Peroxide Blocking Solution | Dako S2023 |
| Antibody Diluent | Dako K8006 |
| Mounting Medium | Sigma-Aldrich 06522 |
Detailed Immunohistochemistry Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and tissue types.
Protocol 1: Staining for Total ROS1
This protocol is designed to detect the expression of ROS1 protein, which is expected to be high in ROS1-rearranged tumors.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes.[9]
-
Rinse with wash buffer.
-
Apply a protein block (e.g., normal goat serum) for 30 minutes.
-
Incubate with anti-ROS1 primary antibody (clone D4D6) diluted 1:50 - 1:200 for 60 minutes at room temperature or overnight at 4°C.[9][10]
-
Rinse with wash buffer (3x 5 min).
-
Incubate with HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Rinse with wash buffer (3x 5 min).
-
Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with permanent mounting medium.
-
Protocol 2: Staining for Phosphorylated Downstream Markers (p-STAT3, p-AKT, p-ERK)
This protocol is designed to detect the activated forms of key downstream effectors. A decrease in staining intensity following this compound treatment is expected.
-
Deparaffinization and Rehydration:
-
Follow steps as in Protocol 1.
-
-
Antigen Retrieval:
-
Perform HIER using 10 mM Sodium Citrate buffer, pH 6.0.
-
Use a steam pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool and rinse as described above.
-
-
Staining:
-
Perform peroxidase and protein blocking as in Protocol 1.
-
Incubate with one of the following primary antibodies overnight at 4°C:
-
Rinse with wash buffer (3x 5 min).
-
Continue with secondary antibody incubation and DAB detection as in Protocol 1.
-
-
Counterstaining and Mounting:
-
Follow steps as in Protocol 1.
-
Data Presentation and Interpretation
Quantitative analysis of IHC staining can be performed by manual scoring (e.g., H-score) or digital image analysis. The H-score is calculated as: H-score = Σ (I x P) , where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'P' is the percentage of stained cells at that intensity.
A significant decrease in the H-score for p-STAT3, p-AKT, and p-ERK in the this compound treated group compared to the vehicle control group would indicate effective target engagement and pathway inhibition. Total ROS1 expression should remain unchanged.
Summary of IHC Protocol Parameters
| Parameter | ROS1 | p-STAT3 (Tyr705) | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) |
| Antibody Clone | D4D6 | D3A7 | D9E | D13.14.4E |
| Antigen Retrieval | EDTA, pH 8.0[1] | Citrate, pH 6.0 | Citrate, pH 6.0 | Citrate, pH 6.0 |
| Retrieval Time | 20-30 min | 20 min | 20 min | 20 min |
| Primary Ab Dilution | 1:50 - 1:200[9][10] | 1:100 - 1:200[12] | 1:50 - 1:100[13] | 1:100 - 1:400[13] |
| Incubation Time | 60 min (RT) or O/N (4°C) | O/N (4°C)[12] | O/N (4°C)[13] | O/N (4°C)[13] |
| Expected Localization | Cytoplasmic/Membranous[10] | Nuclear/Cytoplasmic | Nuclear/Cytoplasmic | Nuclear/Cytoplasmic |
Conclusion
The protocols and information provided herein offer a comprehensive guide for assessing the pharmacodynamic effects of this compound using immunohistochemistry. By evaluating the phosphorylation status of key downstream markers in the ROS1 signaling pathway, researchers can effectively determine the biological activity of the inhibitor in preclinical models, providing crucial data for further drug development. Consistent execution and careful optimization of these protocols are paramount for generating high-quality, reproducible data.
References
- 1. ROS1 Immunohistochemistry for Detection of ROS1-Rearranged Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical modelling of ROS1+ non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncologypro.esmo.org [oncologypro.esmo.org]
- 4. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What's the latest update on the ongoing clinical trials related to ROS1? [synapse.patsnap.com]
- 9. genomeme.ca [genomeme.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dissimilar Immunohistochemical Expression of ERK and AKT between Paired Biopsy and Hepatectomy Tissues of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ros1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ros1-IN-2 is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Ros oncogene 1 (ROS1) tyrosine kinases. ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, can drive the growth of various cancers, including a subset of non-small cell lung cancer (NSCLC).[1][2][3] Inhibition of the ROS1 signaling pathway is a key therapeutic strategy in these cancers. These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, with a focus on cell proliferation, apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
Mechanism of Action: The ROS1 Signaling Pathway
Constitutively active ROS1 fusion proteins activate several downstream signaling cascades that promote cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways.[1] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways. This inhibition leads to a reduction in cell proliferation and can induce cell cycle arrest.
Data Presentation: Quantitative Analysis of this compound Activity
This compound has been evaluated for its inhibitory activity against ROS1 kinase and its effect on the proliferation of cancer cell lines harboring ROS1 fusions. The following tables summarize the key quantitative data.
Table 1: Kinase and Cellular IC50 Values for this compound
| Target/Cell Line | Description | IC50 Value (µM) |
| ROS1 (enzyme) | Enzymatic activity against ROS1 kinase | 0.530 |
| ALK (enzyme) | Enzymatic activity against ALK kinase | 0.174 |
| HCC78 | ROS1-addicted human NSCLC cell line | 10.71 |
| H3122 | ALK-addicted human NSCLC cell line | 6.27 |
| Ba/F3 (ROS1-WT) | Murine pro-B cells expressing wild-type ROS1 | 0.1377 |
| Ba/F3 (ROS1-G2032R) | Murine pro-B cells expressing G2032R mutant ROS1 | 0.1047 |
| Ba/F3 (ROS1-L2026M) | Murine pro-B cells expressing L2026M mutant ROS1 | 0.2339 |
Note: Data is derived from studies on ALK/ROS1-IN-1, a compound with the same reported structure and activity as this compound.
Table 2: Example Data - Apoptosis Analysis in HCC78 Cells Treated with this compound (72h)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |
| Vehicle (DMSO) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| This compound | 5 | 2.5 ± 0.6 | 1.8 ± 0.4 | 95.7 ± 1.0 |
| This compound | 10 | 3.2 ± 0.7 | 2.1 ± 0.5 | 94.7 ± 1.2 |
| Staurosporine | 1 | 45.3 ± 3.1 | 10.2 ± 1.5 | 44.5 ± 4.6 |
Note: This is example data for illustrative purposes. Published data indicates this compound does not significantly induce apoptosis in the HCC78 cell line.
Table 3: Example Data - Cell Cycle Analysis in HCC78 Cells Treated with this compound (48h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 |
| This compound | 5 | 58.9 ± 3.1 | 25.4 ± 2.0 | 15.7 ± 1.5 |
| This compound | 10 | 65.4 ± 3.5 | 20.1 ± 1.9 | 14.5 ± 1.7 |
Note: This is example data for illustrative purposes, demonstrating a potential G1 phase arrest.
Table 4: Example Data - Reactive Oxygen Species (ROS) Production in HCC78 Cells Treated with this compound (24h)
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1500 ± 120 | 1.0 |
| This compound | 10 | 1650 ± 150 | 1.1 |
| H2O2 (Positive Control) | 100 | 8500 ± 650 | 5.7 |
Note: This is example data for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HCC78 cells
-
This compound
-
DMSO (Vehicle)
-
Staurosporine (Positive Control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture HCC78 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[4][5][6][7]
-
Seed 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, vehicle (DMSO), or a positive control (e.g., 1 µM Staurosporine) for 48-72 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use FITC signal (FL1) for Annexin V and PI signal (FL2/FL3) for propidium iodide.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HCC78 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (Vehicle)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Follow the cell culture and treatment steps as described in Protocol 1, typically for a 24-48 hour treatment period.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal to properly resolve the DNA content peaks.
-
Use doublet discrimination to exclude cell aggregates from the analysis.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
-
Protocol 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA
This protocol measures intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
HCC78 cells
-
RPMI-1640 medium (phenol red-free recommended) with 10% FBS
-
This compound
-
DMSO (Vehicle)
-
Hydrogen Peroxide (H2O2) (Positive Control)
-
H2DCFDA dye
-
PBS or HBSS
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment:
-
Follow the cell culture and treatment steps as described in Protocol 1, typically for a 4-24 hour treatment period.
-
-
Cell Loading with H2DCFDA:
-
After treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Add medium containing 5-10 µM H2DCFDA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Remove the H2DCFDA-containing medium and wash the cells once with PBS or HBSS.
-
Harvest the cells as described in Protocol 1.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS or HBSS for analysis.
-
Analyze the samples immediately on a flow cytometer, detecting the green fluorescence of dichlorofluorescein (DCF) in the FITC channel (FL1).
-
Quantify the change in mean fluorescence intensity (MFI) relative to the vehicle-treated control.
-
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By analyzing changes in cell proliferation, apoptosis, cell cycle distribution, and ROS production, researchers can gain valuable insights into the mechanism of action of this targeted inhibitor and its potential as a therapeutic agent for ROS1-driven cancers.
References
- 1. Frontiers | Transcriptomic analysis of ROS1+ non-small cell lung cancer reveals an upregulation of nucleotide synthesis and cell adhesion pathways [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. cytion.com [cytion.com]
- 6. HCC78 Cells [cytion.com]
- 7. HCC-78 | Cell lines | DSMZCellDive [celldive.dsmz.de]
Troubleshooting & Optimization
Technical Support Center: ROS1 Inhibitors
Disclaimer: Information on a specific compound designated "Ros1-IN-2" is not publicly available. This guide provides solubility information and troubleshooting strategies based on well-documented, exemplary ROS1 tyrosine kinase inhibitors. The principles and protocols described are generally applicable to small molecule inhibitors with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for preparing stock solutions of ROS1 inhibitors?
A1: Most small molecule ROS1 inhibitors are highly soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions.[1][2][3][4][5][6][7][8][9][10][11] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used for certain compounds.[4][12] It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.[13][14]
Q2: Why does my ROS1 inhibitor precipitate when I dilute the DMSO stock into an aqueous buffer?
A2: This phenomenon, often called "fall-out" or precipitation, is common for hydrophobic compounds.[15] It occurs because the inhibitor is highly soluble in the organic stock solvent (like DMSO) but has very low solubility in the aqueous buffer.[14] When the stock solution is diluted, the solvent polarity changes abruptly, causing the compound to exceed its aqueous solubility limit and crash out of the solution.[14]
Q3: How does pH affect the solubility of ROS1 inhibitors?
A3: The aqueous solubility of many ROS1 inhibitors is highly pH-dependent.[14][15] For instance, lorlatinib has high solubility in acidic conditions (pH below 4.5) and very low solubility at neutral or higher pH.[16][17] Similarly, cabozantinib's solubility is highest at normal gastric pH and it is practically insoluble when the pH is greater than 4.[18] This is because many of these compounds are weak bases with ionizable groups that become protonated at low pH, which generally increases their solubility in water.[14]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[13][15] Some sensitive cell lines may require even lower concentrations. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Problem 1: My compound precipitated immediately after diluting the DMSO stock into my aqueous buffer.
-
Cause: The aqueous solubility limit of the compound was exceeded upon rapid dilution.[14][15]
-
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated stock directly into the final volume of buffer, perform one or more intermediate dilution steps. First, add a small amount of the aqueous buffer to your DMSO stock, mix well, and then add this intermediate solution to the rest of the buffer.[15]
-
Vortex During Dilution: Add the stock solution to the aqueous buffer slowly while continuously vortexing or stirring. This rapid dispersion helps prevent localized high concentrations that trigger precipitation.[15]
-
Lower Final Concentration: If possible, reduce the final working concentration of the inhibitor in your assay.[13]
-
Use Sonication: Brief sonication in a water bath after dilution can help break up small precipitates and re-dissolve the compound.[13][14]
-
Problem 2: I need to prepare a working solution at physiological pH (~7.4), but the solubility is too low.
-
Cause: Many ROS1 inhibitors are poorly soluble at neutral pH.[15][16][17]
-
Solutions:
-
pH Adjustment (if permissible): If your experimental system can tolerate it, preparing the solution in a slightly acidic buffer can significantly increase solubility.[14] You can then adjust the pH of the final solution. Always check the compound's stability at different pH values.
-
Use Co-solvents: Including a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can improve the inhibitor's solubility.[13]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help create micelles that keep the hydrophobic compound in solution.[13][14]
-
Use Formulation Vehicles for In Vivo Studies: For animal studies, specialized formulations using agents like PEG300, Tween-80, or SBE-β-CD in saline or corn oil are often necessary to achieve adequate bioavailability.[8][9][10][19][20][21][22][23][24][25]
-
Problem 3: My stock solution appears cloudy or has formed crystals after storage.
-
Cause: The compound may have precipitated out of the solvent during storage, especially if it was stored at a low temperature or if the solvent absorbed moisture.
-
Solutions:
-
Warm the Solution: Gently warm the vial in a 37°C water bath and vortex or sonicate until the compound is completely redissolved before use.[6][14][15]
-
Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and water absorption.[14][15] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[14][15]
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of compounds. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[2][8][11][23]
-
Data Presentation
Table 1: Solubility of Exemplary ROS1 Inhibitors in Organic Solvents
| Compound | DMSO | Ethanol | Dimethylformamide (DMF) |
| Crizotinib | ~5 mg/mL[26], >10 mM[1] | ~0.5 mg/mL[26] | ~5 mg/mL[26] |
| Entrectinib | 20 mg/mL[4], 100 mg/mL[2] | 1 mg/mL[4] | 30 mg/mL[4] |
| Lorlatinib | 2 mg/mL | - | - |
| Gilteritinib | ~30 mg/mL[12] | ~20 mg/mL[12] | ~20 mg/mL[27] |
| Cabozantinib | ≥117 mg/mL[3] | - | - |
| Taletrectinib | 50 mg/mL[8][19] | Insoluble[8] | - |
| Repotrectinib | 25 mg/mL[28], 60 mg/mL[10] | - | - |
Note: Solubility values can vary between different sources and batches. It is always recommended to perform a solubility test for your specific compound lot.
Table 2: pH-Dependent Aqueous Solubility of Exemplary ROS1 Inhibitors
| Compound | pH | Approximate Solubility |
| Crizotinib | 1.6 | > 10 mg/mL[15] |
| 8.2 | < 0.1 mg/mL[15] | |
| Lorlatinib | 2.55 | 32.38 mg/mL[17] |
| 8.02 | 0.17 mg/mL[17] | |
| Cabozantinib | > 4 | Practically insoluble[18] |
| Entrectinib | 1.2 | > 40 mg/mL[29] |
| 6.4 | 0.002 mg/mL[29] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of the ROS1 inhibitor powder in a sterile, conical-bottom microcentrifuge tube or glass vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If the powder is not completely dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.[14] Gentle warming in a 37°C water bath can also aid dissolution.[6][15]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[15] Store the aliquots protected from light at -20°C or -80°C for long-term stability.[14]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Thaw Stock: Remove one aliquot of the concentrated DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Buffer: Gently warm your aqueous buffer (e.g., cell culture medium or PBS) to the experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If preparing a very dilute final solution, first create an intermediate dilution of the stock in pure DMSO.
-
Dilute into Buffer: While vortexing the aqueous buffer at a moderate speed, slowly add the required volume of the DMSO stock solution drop-wise into the center of the vortex. This ensures rapid mixing and minimizes precipitation.
-
Final Mix: Continue to vortex for an additional 30-60 seconds after adding the stock solution.
-
Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate. If slight cloudiness is observed, brief sonication may help.
-
Use Immediately: It is best practice to use the final aqueous working solution immediately after preparation, as the compound's stability in aqueous media may be limited.[4][12][26]
Visualizations
Caption: Simplified ROS1 signaling pathway.
Caption: Workflow for preparing an aqueous working solution.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cabozantinib - LKT Labs [lktlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Entrectinib | RXDX-101 | Trk, ROS1, and ALK inhibitor | TargetMol [targetmol.com]
- 10. Repotrectinib | Src | ALK | ROS Kinase | Trk receptor | TargetMol [targetmol.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lorlatinib - Wikipedia [en.wikipedia.org]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. selleckchem.com [selleckchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. file.medchemexpress.com [file.medchemexpress.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Buy Gilteritinib fumarate | 1254053-84-3 | >98% [smolecule.com]
- 28. file.medchemexpress.com [file.medchemexpress.com]
- 29. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Working with ROS1 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of the novel ROS1 inhibitor, Ros1-IN-2, for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most novel small molecule kinase inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is a versatile solvent that can dissolve a wide range of organic compounds. For in vivo experiments, a co-solvent system may be required to ensure solubility and biocompatibility.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Gently vortex or sonicate the solution in a water bath to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution can vary depending on the solvent, storage temperature, and exposure to light. In general, stock solutions in DMSO are stable for several months when stored at -20°C or -80°C. Working solutions at lower concentrations in aqueous media are typically less stable and should be prepared fresh for each experiment. It is advisable to conduct stability tests for your specific experimental conditions.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) may also be suitable depending on the specific chemical properties of this compound and the requirements of your experiment. However, it is crucial to first test the solubility and stability of the compound in any alternative solvent. For cell-based assays, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid cytotoxicity.
Q5: How do I prepare this compound for in vivo animal studies?
A5: For in vivo administration, a biocompatible formulation is necessary. This often involves a multi-step process starting with a concentrated stock in DMSO, followed by dilution in a vehicle such as a mixture of saline, polyethylene glycol (PEG), and Tween 80. The final formulation should be a clear solution or a stable suspension. It is critical to perform a formulation screen to find the optimal vehicle that ensures solubility and minimizes toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. The compound may have very low solubility. | Try gentle warming (e.g., 37°C) or sonication to aid dissolution. If it still doesn't dissolve, you may need to try a different solvent or a combination of solvents. Ensure you are using anhydrous, high-purity DMSO. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | The compound has low aqueous solubility, and the concentration in the final solution exceeds its solubility limit. | Decrease the final concentration of the compound. Increase the percentage of co-solvents in the final aqueous medium if your experimental system allows. Prepare the working solution immediately before use. |
| Inconsistent experimental results. | Compound degradation due to improper storage or multiple freeze-thaw cycles. Inaccurate pipetting of the stock solution. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Use calibrated pipettes for accurate measurements. |
| Cell toxicity observed in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | Ensure the final concentration of DMSO or other organic solvents is at a non-toxic level, typically below 0.5% (v/v) for most cell lines. |
| The compound appears to be inactive in the assay. | The compound may have degraded. The compound might not be a potent inhibitor of the target in your specific assay system. | Verify the identity and purity of the compound using analytical methods like LC-MS or NMR. Test a fresh batch of the compound. Include a positive control (a known ROS1 inhibitor) in your experiment. |
Quantitative Data: Common Solvents for Small Molecule Inhibitors
| Solvent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide | DMSO | 78.13 | 189 | A highly polar aprotic solvent. Excellent for dissolving a wide range of compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | EtOH | 46.07 | 78.37 | A polar protic solvent. Less toxic than DMSO for many cell types. May not be as effective at dissolving highly non-polar compounds. |
| Dimethylformamide | DMF | 73.09 | 153 | A polar aprotic solvent with good solvating power. More toxic than DMSO and should be handled with care. |
| Polyethylene Glycol 400 | PEG 400 | ~400 | ~200 (decomposes) | A common co-solvent for in vivo formulations to improve solubility and bioavailability. |
| Tween 80 | - | ~1310 | >100 | A non-ionic surfactant used in formulations to prevent precipitation and improve stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Determine the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg of the compound.
-
Carefully weigh 5 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube using a calibrated micropipette.
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified ROS1 fusion protein signaling pathway and the inhibitory action of this compound.
Off-target effects of Ros1-IN-2 at high concentrations
This guide provides troubleshooting and frequently asked questions regarding the potential off-target effects of Ros1-IN-2, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line panel with this compound at concentrations higher than the reported IC50 for ROS1. Could this be due to off-target effects?
A1: Yes, it is highly probable. While this compound is a potent ROS1 inhibitor, at higher concentrations, it may inhibit other kinases or cellular targets, leading to off-target cytotoxicity. Many kinase inhibitors exhibit reduced selectivity at higher doses.[1][2] To investigate this, we recommend performing a comprehensive kinase selectivity profile and comparing the cytotoxic effects in ROS1-dependent versus ROS1-independent cell lines.
Q2: How can we definitively determine if the observed cellular effects of this compound are due to its intended target (ROS1) or an off-target effect?
A2: The gold-standard method for on-target validation is to test the efficacy of this compound in a cell line where ROS1 has been genetically knocked out (e.g., using CRISPR-Cas9). If the compound retains its cytotoxic or phenotypic effects in cells lacking ROS1, it strongly suggests that the observed activity is mediated by one or more off-target interactions.
Q3: Our experiments show that downstream signaling pathways, which are not canonical ROS1 pathways, are being modulated by high concentrations of this compound. What could be the cause?
A3: This strongly indicates off-target activity. ROS1 primarily signals through pathways like PI3K/AKT/mTOR, RAS-MAPK/ERK, and JAK/STAT.[3][4][5][6][7] If you observe modulation of other pathways, this compound is likely inhibiting one or more kinases outside of the direct ROS1 signaling cascade. A kinome-wide selectivity screen is the most effective way to identify these unintended targets.
Q4: We are seeing unexpected phenotypes in our in vivo models that were not predicted by our in vitro assays. Could this be related to off-target effects of this compound?
A4: Yes. In vivo models have a more complex biological context, and off-target effects that are subtle in vitro can be amplified.[8] The pharmacokinetics and distribution of the compound in a whole organism can lead to locally high concentrations in certain tissues, unmasking off-target activities. Comprehensive toxicity studies and profiling the compound against a broad panel of kinases are essential steps in preclinical testing to identify potential off-target liabilities.[8]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results at High Concentrations
You may observe variability in IC50 values or the maximum cytotoxic effect of this compound across different experiments or cell lines.
-
Possible Cause 1: Off-Target Kinase Inhibition. At high concentrations, this compound may inhibit kinases essential for the survival of specific cell lines, leading to differential cytotoxicity.
-
Troubleshooting Steps:
-
Perform Kinome Profiling: Screen this compound at a high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases to identify potential off-targets.[8]
-
Validate Off-Targets: Confirm the inhibition of identified off-target kinases with individual biochemical or cellular assays.
-
Analyze Cell Line Dependencies: Use bioinformatics tools to check if the affected cell lines are known to be dependent on any of the identified off-target kinases.
-
-
Possible Cause 2: Induction of Cellular Stress Pathways. High concentrations of small molecules can induce general cellular stress responses, such as the production of Reactive Oxygen Species (ROS), leading to cell death independent of specific kinase inhibition.[9][10][11]
-
Troubleshooting Steps:
-
Measure ROS Levels: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels after treatment with high concentrations of this compound.[9]
-
Test with Antioxidants: Co-treat cells with an antioxidant (e.g., N-acetylcysteine) and this compound to see if it rescues the cytotoxic effect.
-
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
The IC50 of this compound in a purified enzyme assay is much lower than the GI50/IC50 observed in cellular proliferation assays.
-
Possible Cause: Poor Cell Permeability or Efflux. The compound may not be efficiently entering the cells or may be actively pumped out, requiring higher external concentrations to achieve the necessary intracellular concentration for target engagement.
-
Troubleshooting Steps:
-
Assess Target Engagement in Cells: Use techniques like Western blotting to check the phosphorylation status of ROS1 and its direct downstream targets (e.g., AKT, ERK, STAT3) in treated cells. A lack of inhibition at concentrations that are effective in biochemical assays points to a cell permeability issue.
-
Perform Permeability Assays: Use standard methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross cell membranes.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates sample data from an in vitro kinase profiling screen. This compound was tested at 1 µM against a panel of 400 kinases. The data shows potent inhibition of the intended target (ROS1) but also significant inhibition of several other kinases, which could be responsible for off-target effects.
| Kinase Target | % Inhibition at 1 µM | Potential Implication |
| ROS1 (On-Target) | 98% | Intended Efficacy |
| ALK | 85% | Structurally similar kinase, common off-target for ROS1 inhibitors.[12] |
| FAK | 79% | Off-target linked to cell adhesion and migration. |
| VEGFR2 | 72% | Potential for anti-angiogenic effects, but also toxicity. |
| ABL1 | 65% | Known off-target for some kinase inhibitors. |
| 395 other kinases | < 50% | Considered non-significant at this concentration. |
Table 2: Hypothetical Cellular IC50 Values in Engineered Cell Lines
This table illustrates a scenario where removing the intended target (ROS1) via CRISPR-Cas9 knockout does not completely abrogate the cytotoxic effect of this compound at high concentrations, strongly suggesting an off-target mechanism of action.
| Cell Line | Genetic Background | ROS1 Expression | This compound IC50 (nM) | Interpretation |
| Ba/F3-CD74-ROS1 | Wild-Type | Present | 15 | On-target potency |
| Ba/F3-Parental | Wild-Type | Absent | 1,250 | Baseline off-target toxicity |
| NSCLC-HCC78 | Wild-Type (SLC34A2-ROS1) | Present | 25 | On-target potency in relevant line |
| NSCLC-HCC78-ROS1-KO | CRISPR Knockout | Absent | 980 | Loss of on-target potency, but residual effect suggests off-targets |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general workflow for assessing the selectivity of this compound.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., for IC50 determination) or a single high concentration (e.g., 1 µM) for single-point screening.
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house panel of purified kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near its Km.
-
Compound Incubation: Add this compound at the desired concentration(s) to the kinase reaction mixtures. Include appropriate controls: a "no inhibitor" (DMSO only) control for 100% activity and a known potent inhibitor for the specific kinase as a positive control.
-
Reaction and Detection: Incubate the plate at 30°C for the recommended time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, LanthaScreen, or radiometric assay).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control. For multi-dose experiments, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: CRISPR-Cas9 Mediated ROS1 Knockout for Target Validation
This protocol provides a general workflow for creating a ROS1 knockout cell line to test if this compound's efficacy is target-dependent.
-
sgRNA Design: Design at least two unique single-guide RNAs (sgRNAs) targeting early exons of the ROS1 gene to ensure a functional knockout. Include non-targeting sgRNAs as a negative control.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Transfect or transduce the target cancer cell line (e.g., HCC78) with the Cas9/sgRNA expression plasmids.
-
Selection and Clonal Isolation: After 48 hours, select transduced cells using an appropriate antibiotic (e.g., puromycin). Seed the surviving cells at a very low density to allow for the growth of single-cell colonies.
-
Knockout Validation: Expand individual clones and validate the knockout of the ROS1 protein using Western blotting. Sequence the genomic DNA of the target region to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Functional Assay: Use the validated ROS1-knockout clones and the parental cell line in a cell viability assay (e.g., CellTiter-Glo) with a dose-response of this compound. A significant rightward shift in the IC50 curve for the knockout cells confirms on-target activity.
Mandatory Visualizations
Caption: Experimental workflow for identifying on- and off-target effects of this compound.
Caption: Simplified ROS1 signaling and potential points of off-target inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. What's the latest update on the ongoing clinical trials related to ROS1? [synapse.patsnap.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A versatile multiplexed assay to quantify intracellular ROS and cell viability in 3D on-a-chip models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Ros1-IN-2 Dosage for In Vivo Efficacy
Welcome to the technical support center for Ros1-IN-2, a novel investigational ROS1 tyrosine kinase inhibitor (TKI). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of this compound for maximal therapeutic efficacy.
Disclaimer: this compound is used as a representative name for a novel investigational ROS1 inhibitor. The data and protocols presented herein are synthesized from publicly available information on various ROS1 inhibitors and should be adapted and validated for your specific molecule and experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the ROS1 receptor tyrosine kinase. In certain cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of ROS1 fusion proteins.[1][2][3] These fusion proteins are constitutively active, driving downstream signaling pathways that promote cell proliferation, survival, and migration, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1][2][4] this compound is designed to bind to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Q2: What are the common challenges in determining the optimal in vivo dosage for a ROS1 inhibitor like this compound?
A2: Determining the optimal in vivo dosage is a multifaceted process with several challenges. These include achieving a balance between anti-tumor efficacy and acceptable toxicity, overcoming acquired resistance, and ensuring adequate drug exposure in sanctuary sites like the central nervous system (CNS).[5][6] Resistance can develop through secondary mutations in the ROS1 kinase domain (e.g., G2032R) or activation of bypass signaling pathways.[5][7]
Q3: How do I select an appropriate animal model for in vivo efficacy studies?
A3: The choice of animal model is critical for obtaining relevant preclinical data. Commonly used models for studying ROS1-driven cancers include:
-
Cell line-derived xenografts (CDX): Human cancer cell lines harboring ROS1 fusions (e.g., HCC78, SLC34A2-ROS1) are implanted into immunocompromised mice.
-
Patient-derived xenografts (PDX): Tumor tissue from patients with ROS1-positive cancers is directly implanted into mice, which may better recapitulate the heterogeneity of the human disease.
-
Genetically engineered mouse models (GEMMs): Mice are engineered to express a specific ROS1 fusion protein, allowing for the study of tumor development and therapeutic response in an immunocompetent setting.
The selection should be based on the specific research question, the desired translational relevance, and the availability of models.[8]
Q4: What are the key parameters to monitor during an in vivo efficacy study?
A4: Key parameters to monitor include:
-
Tumor growth: Measured by caliper measurements or in vivo imaging.
-
Pharmacokinetics (PK): Assessing drug concentration in plasma and tumor tissue over time.
-
Pharmacodynamics (PD): Measuring the inhibition of ROS1 signaling in tumor tissue (e.g., p-ROS1, p-ERK, p-AKT).
-
Toxicity: Monitoring body weight, clinical signs of distress, and performing hematological and clinical chemistry analysis.
-
Survival: Kaplan-Meier analysis of overall survival or progression-free survival.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Regression | Inadequate drug exposure. | Perform pharmacokinetic studies to ensure that the administered dose achieves and maintains therapeutic concentrations in the plasma and tumor tissue. Consider optimizing the formulation or dosing schedule. |
| Intrinsic or acquired resistance. | Analyze tumor samples for known resistance mutations in the ROS1 kinase domain (e.g., G2032R).[5][9] Investigate the activation of bypass signaling pathways (e.g., EGFR, MET).[7] | |
| Poor target engagement. | Conduct pharmacodynamic studies to confirm inhibition of ROS1 and its downstream signaling pathways in the tumor tissue at the selected dose.[10] | |
| Significant Toxicity (e.g., weight loss, lethargy) | Dose is too high. | Reduce the dose or modify the dosing schedule (e.g., intermittent dosing). Perform a formal dose-range finding toxicity study. |
| Off-target effects. | Profile the kinase selectivity of this compound to identify potential off-target activities that may contribute to toxicity.[11] | |
| Tumor Relapse After Initial Response | Development of acquired resistance. | Biopsy the relapsed tumors to identify mechanisms of resistance, which can include on-target mutations or bypass track activation.[5][7] This information is crucial for developing next-generation inhibitors or combination therapies. |
| Poor Central Nervous System (CNS) Efficacy | Inadequate brain penetration. | Evaluate the brain-to-plasma concentration ratio of this compound. If penetration is low, medicinal chemistry efforts may be needed to optimize the molecule for better CNS distribution.[5][12] |
Data Presentation
Table 1: Preclinical Efficacy of Representative ROS1 Inhibitors in Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Crizotinib | HCC78 (CD74-ROS1) CDX | 50 mg/kg, QD, PO | >90 | PROFILE 1001[13] |
| Entrectinib | KARPAS-299 (NPM-ALK) CDX | 50 mg/kg, QD, PO | 98 | STARTRK-1/2 |
| Repotrectinib | CDX models with ROS1 mutations | 10-30 mg/kg, QD, PO | Significant activity against G2032R | TRIDENT-1[6] |
| Taletrectinib | Ba/F3 (FIG-ROS1) CDX | 20 mg/kg, QD, PO | >100 (regression) | TRUST-I[14][15] |
| Zidesamtinib (NVL-520) | Patient-derived xenograft | 100 mg, QD, PO (RP2D) | High response rates in pre-treated models | ARROS-1[16][17] |
Note: Data is illustrative and compiled from various sources on different ROS1 inhibitors. Direct comparison may not be appropriate due to variations in experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a CDX Mouse Model
-
Cell Culture: Culture a human cancer cell line harboring a ROS1 fusion (e.g., HCC78) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a suitable matrix (e.g., Matrigel) into the flank of immunocompromised mice (e.g., NU/NU nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound or vehicle control orally (PO) or via intraperitoneal (IP) injection at the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of target engagement (e.g., Western blot for p-ROS1, p-ERK).
Protocol 2: Pharmacokinetic Study in Mice
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Downstream signaling pathways activated by ROS1 fusion proteins and inhibited by this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: A logical approach to troubleshooting lack of in vivo efficacy.
References
- 1. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Novel drug shows promise in early-stage ROS1 clinical trials | LCFA [lcfamerica.org]
- 7. youtube.com [youtube.com]
- 8. Pre-clinical modelling of ROS1+ non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuvalent Announces First Patient Dosed in ARROS-1 Phase 1/2 Clinical Trial of NVL-520, its Novel ROS1-selective Inhibitor [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances and future directions in ROS1 fusion-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 16. onclive.com [onclive.com]
- 17. What's the latest update on the ongoing clinical trials related to ROS1? [synapse.patsnap.com]
Technical Support Center: Minimizing Toxicity of Novel ROS1 Inhibitors (e.g., Ros1-IN-2) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing toxicities associated with novel ROS1 inhibitors, exemplified here as "Ros1-IN-2," in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target and off-target toxicities observed with ROS1 inhibitors in animal models?
A1: Preclinical studies with various ROS1 tyrosine kinase inhibitors (TKIs) have revealed a range of potential toxicities. These can be broadly categorized as on-target effects, resulting from the inhibition of ROS1 signaling in normal tissues, and off-target effects, due to the inhibition of other kinases. As many ROS1 inhibitors are multi-kinase inhibitors, off-target effects are common.[1][2]
Commonly Observed Toxicities in Animal Models:
| Toxicity Category | Potential Manifestations in Animal Models | Likely Mechanism |
| Gastrointestinal | Diarrhea, weight loss, poor appetite, vomiting (in relevant species) | On-target and/or off-target effects on gut epithelium and motility.[1][3] |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST), liver necrosis (on histopathology) | Drug metabolism and potential off-target kinase inhibition in hepatocytes.[3][4] |
| Neurological | Dizziness, ataxia, changes in gait, lethargy, head tilt | Off-target inhibition of other kinases like TRK can lead to neurological side effects.[5] More selective ROS1 inhibitors are being developed to minimize these toxicities. |
| Cardiovascular | Bradycardia (slower heart rate), QTc prolongation (on ECG) | On-target or off-target effects on cardiac ion channels and signaling pathways.[2][6] |
| Constitutional | Fatigue, lethargy, ruffled fur, hunched posture | General systemic effects of kinase inhibition.[6] |
| Edema | Swelling of limbs or other body parts | Can be associated with multi-kinase inhibitors like crizotinib.[1] |
| Ocular | Visual disturbances (less commonly assessed in animal models but a known clinical side effect) | On-target or off-target effects in the eye.[7] |
| Dermatological | Skin rashes, dry skin | Immune-mediated or direct effects on skin cells.[4] |
Q2: How can I optimize the formulation and dosing of this compound to minimize toxicity?
A2: Proper formulation and a well-designed dose-escalation study are critical. For preclinical compounds, it is essential to start with a formulation that ensures consistent bioavailability. Oral administration is common for TKIs.[8] A dose-finding study, such as a maximum tolerated dose (MTD) study, should be conducted to identify a dose that provides anti-tumor efficacy with manageable toxicity. Consider starting with a lower dose and escalating until signs of toxicity are observed. For some TKIs, a ramp-up dosing schedule where the dose is gradually increased can help improve tolerability, particularly for neurological side effects.[6]
Q3: What are the best practices for monitoring toxicity in my animal studies?
A3: A comprehensive monitoring plan is essential. This should include:
-
Daily Clinical Observations: Record body weight, food and water intake, general appearance (fur, posture), and any behavioral changes.
-
Regular Hematology and Serum Chemistry: Conduct blood tests at baseline and at specified intervals to monitor liver enzymes, kidney function, and blood cell counts.
-
Specialized Monitoring: For expected on-target or off-target effects, consider more specific assessments like electrocardiograms (ECGs) for cardiotoxicity or neurological function tests.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a full histopathological examination of major organs to identify any tissue damage.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%) and Dehydration
| Potential Cause | Troubleshooting Step |
| Gastrointestinal Toxicity | - Reduce the dose of this compound. - Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off). - Provide supportive care, such as subcutaneous fluids for dehydration and palatable, high-calorie food supplements. |
| Poor Formulation/Palatability | - If administered in feed, assess if the compound is affecting food intake due to taste. - Consider an alternative route of administration, such as oral gavage, to ensure accurate dosing. |
| Systemic Toxicity | - Perform a full clinical workup (blood chemistry, hematology) to identify other organ toxicity. - Consider a temporary treatment holiday to allow the animal to recover. |
Issue 2: Elevated Liver Enzymes (ALT/AST > 3x Baseline)
| Potential Cause | Troubleshooting Step |
| Hepatotoxicity | - Immediately pause dosing of this compound. - Monitor liver enzymes frequently until they return to baseline. - Re-initiate treatment at a lower dose. - If hepatotoxicity recurs, consider discontinuing the use of this specific compound or exploring alternative dosing strategies. |
| Off-Target Effects | - If the inhibitor is known to have off-targets affecting the liver, this may be an unavoidable toxicity at efficacious doses. |
Issue 3: Neurological Symptoms (Ataxia, Lethargy, Circling)
| Potential Cause | Troubleshooting Step |
| CNS Toxicity (Potentially TRK-related) | - Reduce the dose of this compound. Newer, more selective ROS1 inhibitors are designed to avoid TRK inhibition and associated neurological side effects. - A dose ramp-up strategy may help the animal acclimate to the drug.[6] - If symptoms are severe, discontinue treatment. |
| Brain Metastases | - If using an orthotopic or metastatic cancer model, consider that neurological symptoms could be due to tumor progression. Imaging (e.g., MRI) may be necessary to differentiate from drug toxicity. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or nu/nu for xenografts).
-
Group Size: Use 3-5 mice per dose group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg), administered daily by oral gavage.
-
Observe animals for 7-14 days for signs of toxicity (body weight loss, clinical signs).
-
If no significant toxicity is observed, escalate the dose in the next group of mice (e.g., by a factor of 1.5-2).
-
Continue dose escalation until signs of toxicity, such as >15-20% body weight loss or other severe clinical signs, are observed. The MTD is defined as the highest dose that does not induce these effects.
-
-
Monitoring:
-
Record body weight and clinical signs daily.
-
At the end of the study, collect blood for hematology and serum chemistry, and perform a gross necropsy.
-
Protocol 2: In-life Toxicity Monitoring
-
Baseline Measurements: Before starting treatment, record baseline body weight and collect blood for baseline hematology and serum chemistry.
-
Daily Monitoring:
-
Weigh each animal and record the value.
-
Perform a clinical observation, scoring for posture, activity, fur condition, and any other abnormalities.
-
-
Weekly Monitoring:
-
Collect a small blood sample (e.g., via tail vein) for analysis of key serum chemistry parameters (ALT, AST, creatinine) and a complete blood count.
-
-
End-of-Study:
-
At the study endpoint, perform a terminal blood collection for a full panel analysis.
-
Conduct a full necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) for histopathological analysis.
-
Visualizations
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the toxicity of a novel compound.
Caption: Decision tree for troubleshooting in-life adverse events.
References
- 1. expertperspectives.com [expertperspectives.com]
- 2. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toxicity profiles of ROS1 tyrosine kinase inhibitors in advanced non-small cell lung cancer: a systematic review and proportional meta-analysis [frontiersin.org]
- 4. theros1ders.org [theros1ders.org]
- 5. onclive.com [onclive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. theros1ders.org [theros1ders.org]
- 8. Mouse models for ROS1-fusion-positive lung cancers and their application to the analysis of multikinase inhibitor efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to ROS1 Tyrosine Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ROS1 tyrosine kinase inhibitors (TKIs) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My ROS1-positive cancer cells are showing decreased sensitivity to a ROS1 inhibitor (e.g., crizotinib). What are the potential mechanisms of resistance?
A1: Resistance to ROS1 inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations within the ROS1 gene itself, primarily point mutations in the kinase domain. These mutations can interfere with the binding of the inhibitor to the ROS1 protein, reducing its efficacy.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ROS1 for survival and proliferation. This can involve mutations or amplification of other oncogenes.[1][2]
Q2: What are the most common on-target ROS1 mutations that confer resistance to TKIs?
A2: Several mutations in the ROS1 kinase domain have been identified in patients who have developed resistance to crizotinib and other ROS1 inhibitors. The most frequently observed mutation is the G2032R "solvent front" mutation.[1][3] Other notable mutations include L2026M (the "gatekeeper" mutation), D2033N, S1986F/Y, and L2086F.[2][3] The frequency of these mutations can vary depending on the specific inhibitor used.
Q3: How do I investigate the mechanism of resistance in my cell line or patient sample?
A3: A typical workflow to investigate resistance mechanisms involves several key experiments:
-
Cell Viability Assays: Confirm the development of resistance by performing dose-response curves with the ROS1 inhibitor and calculating the IC50 value. A significant shift in the IC50 indicates resistance.
-
Next-Generation Sequencing (NGS): Sequence the ROS1 gene to identify any potential on-target resistance mutations. Broader NGS panels can also help identify off-target alterations in other cancer-related genes.[1]
-
Immunoblotting (Western Blotting): Analyze the phosphorylation status of ROS1 and key downstream signaling proteins (e.g., AKT, ERK) to determine if the ROS1 pathway is still active despite inhibitor treatment. This can also help identify the activation of bypass signaling pathways.
Troubleshooting Guides
Problem 1: My ROS1-positive cells have become resistant to crizotinib. What should I do next?
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the level of resistance. Compare the IC50 of the resistant cells to the parental (sensitive) cells.
-
Analyze for On-Target Mutations:
-
Extract genomic DNA or RNA from the resistant cells.
-
Perform targeted next-generation sequencing (NGS) of the ROS1 kinase domain to identify known resistance mutations (see Table 1).[1]
-
-
Investigate Off-Target Mechanisms:
-
If no on-target mutations are found, consider the possibility of bypass pathway activation.[1]
-
Perform immunoblotting to assess the phosphorylation levels of key signaling molecules in pathways such as EGFR, MET, and KRAS.[1]
-
A broader NGS panel can also be used to screen for mutations or amplifications in genes associated with these pathways.
-
Table 1: Common ROS1 Kinase Domain Mutations Conferring Resistance to Crizotinib and Potential Alternative TKIs
| Mutation | Location | Proposed Mechanism of Resistance | TKI with Potential Activity |
| G2032R | Solvent Front | Steric hindrance preventing drug binding.[1] | Repotrectinib, Cabozantinib |
| L2026M | Gatekeeper | Steric hindrance at the ATP-binding pocket. | Lorlatinib (modest activity), Brigatinib (in vitro)[4] |
| D2033N | Kinase Hinge | Alteration of drug-target interaction. | Lorlatinib |
| S1986F/Y | Near Catalytic Loop | Alteration of kinase conformation. | Lorlatinib |
| L1951R | Solvent Front | Alteration of drug-target interaction. | Lorlatinib |
Problem 2: I have identified a specific ROS1 mutation in my resistant cells. How do I confirm its role in resistance and test the efficacy of other inhibitors?
Troubleshooting Steps:
-
Functional Validation using Ba/F3 Cells:
-
The Ba/F3 cell line is an IL-3 dependent pro-B cell line that can be engineered to express a specific ROS1 fusion protein (wild-type or mutant).[5][6]
-
Transfection of Ba/F3 cells with a constitutively active ROS1 fusion makes them IL-3 independent for survival and proliferation.[7]
-
You can then test the ability of different TKIs to inhibit the proliferation of Ba/F3 cells expressing the wild-type vs. the mutant ROS1 fusion. This will functionally validate the resistance conferred by the mutation.[4][8]
-
-
Inhibitor Sensitivity Screening:
-
Perform cell viability assays on your resistant cell line (or the engineered Ba/F3 cells) with a panel of next-generation ROS1 inhibitors (e.g., lorlatinib, repotrectinib, cabozantinib).
-
This will help identify a TKI that is effective against the specific resistance mutation.
-
Table 2: Efficacy of Next-Generation ROS1 Inhibitors Against Common Resistance Mutations
| Inhibitor | Active Against G2032R | Active Against L2026M | Active Against Other Mutations |
| Lorlatinib | No | Modest[4] | S1986F/Y, D2033N |
| Repotrectinib | Yes | Yes | F2004V |
| Cabozantinib | Yes | - | L2086F |
| Entrectinib | No | No | - |
Experimental Protocols
Next-Generation Sequencing (NGS) for ROS1 Mutation Detection
This protocol provides a general overview. Specific details may vary based on the chosen platform and reagents.
-
Sample Preparation:
-
Extract high-quality genomic DNA or RNA from your cancer cell line or tumor tissue. For RNA, reverse transcribe to cDNA.
-
Quantify the nucleic acid concentration and assess its purity.
-
-
Library Preparation:
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina NovaSeq).[10]
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (mutations) within the ROS1 gene and other targeted regions.
-
Annotate the identified variants to determine their potential functional impact.
-
Ba/F3 Cell-Based Assay for TKI Sensitivity
-
Cell Line Engineering:
-
Obtain the murine pro-B Ba/F3 cell line.
-
Clone the cDNA of your ROS1 fusion of interest (both wild-type and mutant versions) into a retroviral or lentiviral expression vector.
-
Transduce the Ba/F3 cells with the viral vectors.
-
Select for successfully transduced cells.
-
-
IL-3 Withdrawal and Confirmation of Transformation:
-
Culture the transduced Ba/F3 cells in the absence of IL-3.
-
Untransduced Ba/F3 cells will undergo apoptosis, while cells expressing an active ROS1 fusion will proliferate.[6]
-
-
TKI Sensitivity Assay:
-
Plate the IL-3 independent Ba/F3 cells in 96-well plates.
-
Treat the cells with a serial dilution of the desired ROS1 TKI.
-
After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Calculate the IC50 value for each inhibitor in the wild-type and mutant ROS1-expressing cells.[8]
-
Immunoblotting for ROS1 Signaling Pathway Analysis
-
Cell Lysis:
-
Treat your cancer cells with the ROS1 inhibitor for the desired time and concentration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-ROS1, total ROS1, p-AKT, total AKT, p-ERK, and total ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
Visualizations
Caption: On-target resistance to ROS1 inhibitors.
Caption: Off-target resistance via bypass pathway activation.
Caption: Experimental workflow for investigating ROS1 TKI resistance.
References
- 1. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 2. Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The influence of ROS1 fusion partners and resistance mechanisms in ROS1‐TKI‐treated non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of ROS1 gene fusions using next-generation sequencing for patients with malignancy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to ROS1 Inhibitors
Disclaimer: This technical support guide provides comprehensive information on overcoming acquired resistance to ROS1 tyrosine kinase inhibitors (TKIs). The strategies and data presented are based on extensive research and clinical experience with well-characterized ROS1 inhibitors such as crizotinib, lorlatinib, entrectinib, and others. As of the latest update, there is no publicly available scientific literature detailing specific acquired resistance mechanisms or clinical data for Ros1-IN-2 (CAS: 2120337-16-6) . Therefore, the information herein should be considered as a general framework to guide researchers in developing experimental strategies for investigating and potentially overcoming resistance to this compound. Researchers are advised to validate these approaches for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to ROS1 inhibitors?
Acquired resistance to ROS1 inhibitors is broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the ROS1 gene itself, primarily secondary mutations within the kinase domain that interfere with drug binding.[1][2][3][4]
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for ROS1 signaling, allowing cancer cells to survive and proliferate despite effective ROS1 inhibition.[1][2][4] Histologic transformation, such as to small cell lung cancer, is another form of off-target resistance.[3]
Q2: A ROS1-positive cell line that was initially sensitive to our inhibitor has started to grow out. What is the likely cause?
The most probable causes are the development of a secondary mutation in the ROS1 kinase domain or the activation of a bypass signaling pathway. To determine the specific mechanism, molecular analysis of the resistant cells is recommended.
Q3: How can we identify the specific mechanism of resistance in our experimental model?
A multi-step approach is recommended:
-
Sequence the ROS1 kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify any secondary mutations.
-
Analyze bypass signaling pathways: Use techniques like Western blotting or phospho-receptor tyrosine kinase (RTK) arrays to assess the activation status of key signaling molecules in pathways such as EGFR, MET, KRAS, and PI3K/AKT.[2][4]
-
Compare with parental cells: Always compare the molecular profile of the resistant cells to the original, sensitive parental cell line to identify the changes that emerged during the acquisition of resistance.
Q4: Are there next-generation inhibitors that can overcome common resistance mutations?
Yes, several next-generation ROS1 inhibitors have been developed to target specific resistance mutations. For instance, lorlatinib and repotrectinib have shown activity against some crizotinib-resistant mutations.[2] Cabozantinib has demonstrated efficacy against the G2032R mutation in preclinical models. The effectiveness of a particular next-generation inhibitor will depend on the specific resistance mutation.
Q5: What are the options if we detect bypass pathway activation?
If bypass pathway activation is identified, a combination therapy approach is often necessary. This involves continuing the ROS1 inhibitor to suppress the primary driver and adding a second inhibitor that targets the activated bypass pathway (e.g., an EGFR inhibitor if EGFR signaling is upregulated).[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting acquired resistance in your experiments.
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
| Possible Cause | Recommended Action |
| Development of on-target ROS1 mutation | 1. Culture the resistant cells in the absence of the inhibitor for a short period to ensure the resistance is stable. 2. Extract genomic DNA and RNA from both resistant and parental cells. 3. Amplify and sequence the ROS1 kinase domain to identify mutations. 4. If a known resistance mutation is found, test the efficacy of next-generation ROS1 inhibitors. |
| Activation of bypass signaling pathways | 1. Prepare cell lysates from both resistant and parental cells, treated and untreated with this compound. 2. Perform Western blot analysis for key signaling proteins (p-EGFR, p-MET, p-AKT, p-ERK, etc.). 3. Consider using a phospho-RTK array for a broader screen of activated pathways. 4. If a bypass pathway is identified, test a combination of this compound and an inhibitor of the activated pathway. |
| Drug efflux pump overexpression | 1. Perform qPCR to analyze the expression levels of ABC transporter genes (e.g., ABCB1, ABCG2). 2. Test the effect of known efflux pump inhibitors in combination with this compound. |
| Histologic transformation | 1. If working with in vivo models, perform histological analysis of resistant tumors. 2. In cell culture, assess for morphological changes and altered expression of lineage markers. |
Data Presentation: Common ROS1 Resistance Mutations and Inhibitor Activity
The following table summarizes common acquired resistance mutations in the ROS1 kinase domain and the activity of different ROS1 inhibitors against them. This data is based on studies of inhibitors like crizotinib, entrectinib, and lorlatinib, and may serve as a guide for your investigations with this compound.
| ROS1 Mutation | Type of Mutation | Crizotinib | Entrectinib | Lorlatinib | Repotrectinib | Cabozantinib | References |
| G2032R | Solvent Front | Resistant | Resistant | Resistant | Active | Active | [2] |
| D2033N | Solvent Front | Resistant | - | - | - | Active | [2] |
| L2026M | Gatekeeper | Resistant | Active | Active | Active | - | [2] |
| S1986Y/F | - | Resistant | - | Active | - | - | [2] |
| L1951R | - | Resistant | - | - | - | - | |
| L2086F | - | Resistant | Resistant | Resistant | - | Active |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is used to assess the concentration of an inhibitor that induces 50% inhibition of cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of the ROS1 inhibitor in the appropriate vehicle (e.g., DMSO).
-
Drug Treatment: Add 100 µL of the 2X drug solution to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the phosphorylation status of key proteins in signaling pathways.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitor at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ROS1, ROS1, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen for Resistance Mutations
This protocol is used to accelerate the generation of resistance mutations in a cell-based model.
-
Cell Culture: Culture Ba/F3 cells expressing a ROS1 fusion protein in RPMI-1640 medium supplemented with 10% FBS and IL-3.
-
ENU Treatment: Treat the cells with ENU (a mutagen) at a concentration that results in approximately 50% cell death.
-
Drug Selection: After ENU treatment, wash the cells and plate them in 96-well plates in the presence of a selective concentration of the ROS1 inhibitor (typically 5-10 times the IC50).
-
Resistant Clone Expansion: Monitor the plates for the outgrowth of resistant colonies.
-
Mutation Analysis: Expand the resistant clones and perform sequencing of the ROS1 kinase domain to identify mutations.
Visualizations
ROS1 Signaling Pathways
Caption: Downstream signaling pathways activated by ROS1 fusion proteins.
Mechanisms of Acquired Resistance to ROS1 Inhibitors
Caption: Overview of on-target and off-target resistance mechanisms.
Experimental Workflow for Investigating Resistance
References
Technical Support Center: Troubleshooting Inconsistent Outcomes in ROS1 Inhibitor Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting inconsistent experimental outcomes with ROS1 inhibitors. As "Ros1-IN-2" does not correspond to a standardly recognized experimental compound, this guide will address common issues and provide protocols relevant to well-characterized ROS1 inhibitors such as Crizotinib and Entrectinib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with ROS1 inhibitors.
| Question/Issue | Possible Causes | Troubleshooting/Recommendations |
| High variability in cell viability (e.g., MTT, CellTiter-Glo) assay results between replicates. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Compound precipitation at high concentrations.- Incomplete dissolution of reagents (e.g., formazan in MTT assays). | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental data; fill them with sterile media or PBS to minimize evaporation.- Visually inspect for compound precipitation. If observed, consider using a lower concentration range or a different solvent.- Ensure complete mixing and dissolution of all assay reagents. |
| Inconsistent IC50 values for a ROS1 inhibitor between experiments. | - Variation in cell passage number.- Differences in cell confluency at the time of treatment.- Fluctuation in assay duration.- Presence of different ROS1 fusion partners in cell lines. | - Use cells within a consistent and low passage number range for all experiments.[1]- Standardize cell seeding density to ensure consistent confluency at the start of treatment.- Maintain a consistent incubation time with the inhibitor for all experiments.- Be aware that different ROS1 fusion partners (e.g., CD74-ROS1, EZR-ROS1) can affect inhibitor efficacy.[2][3] |
| My ROS1 inhibitor shows lower than expected potency in a cell-based assay. | - The cell line may have acquired resistance mutations (e.g., G2032R).- The cell line may have low or no expression of the ROS1 fusion protein.- The inhibitor may be degraded or unstable in the culture medium. | - If possible, sequence the ROS1 kinase domain in your cell line to check for known resistance mutations.[4][5]- Confirm ROS1 fusion protein expression and phosphorylation status by Western blot.- Prepare fresh inhibitor solutions for each experiment and minimize freeze-thaw cycles. |
| Difficulty in detecting ROS1 phosphorylation by Western blot. | - Low abundance of the ROS1 fusion protein.- Inefficient cell lysis or protein extraction.- Poor antibody quality or incorrect antibody dilution.- High phosphatase activity in cell lysates. | - Use a cell line known to have high ROS1 fusion expression or consider overexpressing the fusion protein.- Use a lysis buffer containing phosphatase and protease inhibitors.- Optimize the primary antibody concentration and ensure it is validated for the specific ROS1 fusion protein.- Collect cell lysates quickly on ice to minimize protein degradation. |
| Inconsistent results in ROS1 kinase assays. | - Sub-optimal ATP concentration.- Enzyme (ROS1 kinase) instability.- Incorrect buffer composition. | - Determine the optimal ATP concentration for your assay (often close to the Km for ATP).- Ensure the purified ROS1 kinase is stored correctly and handled gently to maintain its activity.- Use a validated kinase assay buffer and ensure all components are at the correct pH and concentration. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of common ROS1 inhibitors against various ROS1 fusion-positive cell lines. IC50 values can vary based on the specific experimental conditions.
Table 1: IC50 Values (nM) of Crizotinib in ROS1 Fusion-Positive Cell Lines
| Cell Line | ROS1 Fusion Partner | Reported IC50 (nM) | Reference |
| Ba/F3 | CD74-ROS1 | ~10-20 | [6] |
| HCC78 | SLC34A2-ROS1 | ~60 | [7] |
| NCI-H929 | Not ROS1-driven | 530 ± 40 | [8] |
| JJN3 | Not ROS1-driven | 3010 ± 390 | [8] |
Table 2: IC50 Values (nM) of Entrectinib in ROS1 Fusion-Positive Cell Lines
| Cell Line | ROS1 Fusion Partner | Reported IC50 (nM) | Reference |
| Ba/F3 | CD74-ROS1 | <10 | [9] |
| HCC78 | SLC34A2-ROS1 | ~10-20 | [10] |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline for assessing the effect of ROS1 inhibitors on the viability of ROS1-positive cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ROS1 inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for ROS1 Phosphorylation
This protocol describes the detection of phosphorylated ROS1 (p-ROS1) to assess the inhibitory activity of a compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the ROS1 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ROS1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ROS1 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Visualizations
ROS1 Signaling Pathway
Caption: Simplified ROS1 signaling pathway and the point of inhibition.
Experimental Workflow for Testing ROS1 Inhibitors
Caption: General workflow for in vitro testing of ROS1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Different Types of ROS1 Fusion Partners Yield Comparable Efficacy to Crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Entrectinib Shows Activity in ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
Technical Support Center: Cell Line-Specific Responses to Ros1-IN-2 (PF-06463922/Lorlatinib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ros1-IN-2. For the purpose of this guide, this compound is considered to be PF-06463922, also known as Lorlatinib, a potent and selective next-generation ROS1/ALK inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PF-06463922)?
This compound (PF-06463922) is an ATP-competitive tyrosine kinase inhibitor that targets the kinase domains of both ROS1 and ALK.[1][3] In cancers driven by ROS1 fusions, the resulting chimeric protein is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3.[4][5] this compound binds to the ATP-binding pocket of the ROS1 kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[6]
Q2: In which cell lines is this compound expected to be effective?
This compound is expected to be most effective in cell lines harboring oncogenic ROS1 fusions. A common model system is the Ba/F3 murine pro-B cell line engineered to express human ROS1 fusion proteins (e.g., CD74-ROS1, SDC4-ROS1). These engineered cell lines become dependent on the ROS1 fusion for their survival and proliferation, making them sensitive to ROS1 inhibitors. Additionally, human cancer cell lines with endogenous ROS1 fusions, such as HCC78 (non-small cell lung cancer, NSCLC, with an SLC34A2-ROS1 fusion), are also expected to be sensitive.[7]
Q3: What are the common resistance mechanisms to this compound?
Resistance to ROS1 inhibitors like this compound can arise through two main mechanisms:
-
On-target resistance: This involves the acquisition of secondary mutations within the ROS1 kinase domain that interfere with drug binding. A clinically significant resistance mutation is the G2032R substitution.[1] However, PF-06463922 has been shown to have activity against this and other crizotinib-resistant mutations.[1]
-
Off-target (bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the inhibition of ROS1. Examples include the activation of other receptor tyrosine kinases like MET or downstream signaling components such as KRAS.[8]
Troubleshooting Guides
Issue 1: No or low inhibitory effect of this compound observed in a sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | - Ensure this compound is properly stored (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[9] - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Confirm the identity and purity of the compound if possible. |
| Experimental Protocol | - Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in cell culture medium. Visually inspect for any precipitation.[9] - Concentration: Double-check all dilution calculations and ensure accurate pipetting. - Treatment Duration: The inhibitory effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Cell Line Health and Identity | - Cell Viability: Ensure cells are healthy and in the exponential growth phase before treatment. - Cell Line Authentication: Verify the identity of your cell line (e.g., by STR profiling) and confirm the presence of the ROS1 fusion. |
| Assay-Specific Issues | - Assay Sensitivity: The chosen assay (e.g., MTS, CellTiter-Glo) may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or a different readout (e.g., apoptosis assay). - Reagent Interference: The compound or vehicle may interfere with the assay chemistry. Run appropriate controls (e.g., compound in cell-free media with assay reagents). |
Issue 2: High variability in IC50 values across experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for seeding and verify consistent cell numbers across wells. |
| Edge Effects | - Evaporation from the outer wells of a microplate can alter compound concentrations. Avoid using the outermost wells for experimental data or fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent Compound Preparation | - Prepare a single batch of serial dilutions for all replicate plates in an experiment. - Ensure thorough mixing of the compound in the media before adding to the cells. |
| Assay Timing | - Ensure consistent timing for all incubation steps, especially the final incubation with the assay reagent. |
Issue 3: Unexpected resistance in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Acquired Resistance | - If the cell line has been cultured for an extended period in the presence of low concentrations of the inhibitor, it may have developed resistance. - Perform sequencing of the ROS1 kinase domain to check for known resistance mutations (e.g., G2032R). - Use Western blotting to investigate the activation of bypass signaling pathways (e.g., look for increased phosphorylation of MET, EGFR, or downstream effectors like ERK and AKT). |
| Cell Line Misidentification or Contamination | - Re-authenticate the cell line to ensure it has not been contaminated with a resistant cell line. |
Quantitative Data
Table 1: In Vitro Potency of PF-06463922 (this compound) Against Various ROS1 Fusions and Mutations
| Cell Line / Target | ROS1 Fusion / Mutation | IC50 (nM) | Reference |
| Ba/F3 | CD74-ROS1 | <1 | [1] |
| Ba/F3 | SDC4-ROS1 | <1 | [1] |
| Ba/F3 | EZR-ROS1 | <1 | [1] |
| Ba/F3 | CD74-ROS1 G2032R | 2.7 | [1] |
| Ba/F3 | CD74-ROS1 L2026M | 1.1 | [1] |
| HCC78 | SLC34A2-ROS1 | 1.9 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and should be determined empirically in your experimental system.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of media).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Further dilute the compound series in cell culture medium to a 10x final concentration.
-
Add 10 µL of the 10x compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control (media only) wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Assay and Data Analysis:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value using a non-linear regression model.[10]
-
Protocol 2: Western Blotting for ROS1 Phosphorylation
This protocol allows for the assessment of this compound's on-target effect by measuring the phosphorylation status of the ROS1 fusion protein.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a defined period (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ROS1 and total ROS1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the ROS1 signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpected this compound efficacy results.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Brief Report: A mass spectrometry assay to simultaneously analyze ROS1 and RET fusion gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Preventing Ros1-IN-2 Precipitation in Aqueous Solutions
Welcome to the technical support center for Ros1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in aqueous buffer or cell culture medium?
A1: this compound, like many small molecule kinase inhibitors, is a lipophilic compound with low intrinsic aqueous solubility. It is typically supplied as a powder that is highly soluble in organic solvents like dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is diluted into an aqueous environment, the abrupt change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. MedChemExpress reports a solubility of up to 125 mg/mL (285.69 mM) in DMSO, which may require sonication to fully dissolve.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1][2]
Q4: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A4: To avoid solvent-induced toxicity and to minimize the risk of precipitation, the final concentration of DMSO in your experimental setup (e.g., cell culture medium) should be kept as low as possible, ideally below 0.5%, and preferably not exceeding 0.1%.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: Directly dissolving this compound in aqueous buffers is generally not recommended due to its poor water solubility. It is best to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | 1. Lower the Final Concentration: The most direct approach is to test a lower final working concentration of this compound. |
| 2. Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer or cell culture medium. Then, add this intermediate solution to the final volume. | |
| 3. Gentle Mixing: When adding the this compound stock or intermediate dilution to the aqueous solution, do so dropwise while gently vortexing or swirling the receiving solution to facilitate rapid and uniform dispersion. | |
| High Final DMSO Concentration | 1. Calculate and Adjust: Ensure the final DMSO concentration is below 0.5% (ideally <0.1%). If necessary, prepare a more dilute initial stock solution in DMSO to achieve the desired final concentration of this compound without a high percentage of DMSO. |
| Buffer Composition and pH | 1. Buffer Compatibility Test: The pH and composition of your aqueous buffer can influence the solubility of this compound. If your experimental design allows, test the solubility in a small volume of different buffers or at slightly different pH values. |
Issue: The solution is initially clear but becomes cloudy or shows precipitation over time.
| Potential Cause | Troubleshooting Steps |
| Slow Precipitation | 1. Prepare Fresh Solutions: Always prepare the final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions. |
| 2. Use of Solubility Enhancers: For some challenging compounds, the addition of a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20 or Pluronic® F-68) to the aqueous buffer can help maintain solubility. However, the compatibility of such additives with your specific assay must be validated. | |
| Temperature Effects | 1. Maintain Consistent Temperature: Ensure that all solutions are maintained at a consistent and appropriate temperature for your experiment. Temperature fluctuations can affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 437.53 g/mol )[1]
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.375 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Aliquoting and Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.[1][2]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (1:10): Prepare a 1 mM intermediate stock by diluting 2 µL of the 10 mM stock solution with 18 µL of DMSO. Mix well by pipetting.
-
Final Dilution (1:100): Add 1 µL of the 1 mM intermediate stock to 99 µL of pre-warmed cell culture medium. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Mixing: Gently vortex the final working solution immediately after adding the intermediate stock.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 437.53 g/mol | N/A | [1] |
| Solubility in DMSO | 125 mg/mL (285.69 mM) | Anhydrous DMSO (sonication may be needed) | [1] |
| Long-term Storage (in solvent) | 6 months | -80°C | [1][2] |
| Short-term Storage (in solvent) | 1 month | -20°C | [1][2] |
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Validation & Comparative
Next-Generation ROS1 Inhibitors: A Comparative Guide to Overcoming Crizotinib Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to first-generation tyrosine kinase inhibitors (TKIs) like crizotinib presents a significant challenge in the treatment of ROS1 fusion-positive non-small cell lung cancer (NSCLC). Acquired mutations in the ROS1 kinase domain, most notably the solvent front mutation G2032R, can abrogate the efficacy of crizotinib, necessitating the development of novel therapeutic strategies.[1] This guide provides a comparative analysis of next-generation ROS1 inhibitors, focusing on their efficacy against crizotinib-resistant mutations, supported by preclinical data. We present a detailed examination of Repotrectinib, Taletrectinib, and Cabozantinib, which have demonstrated significant activity against both wild-type and mutant ROS1 fusion proteins.
Comparative Efficacy of ROS1 Inhibitors
The following tables summarize the in vitro potency of various ROS1 inhibitors against cell lines engineered to express wild-type (WT) or mutant ROS1 fusions. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower value indicates a more potent inhibitor.
Table 1: IC50 Values (nM) of ROS1 Inhibitors Against Crizotinib-Resistant G2032R Mutation
| Inhibitor | ROS1 WT (CD74-ROS1) | ROS1 G2032R | Fold Change vs. WT |
| Crizotinib | 16.5 | 1818.0 | ~110x |
| Repotrectinib | 1.1 | 23.1 | ~21x |
| Taletrectinib | 2.6 | 53.3 | ~20.5x |
| Cabozantinib | 3.5 | 17.5 | ~5x |
Data derived from Ba/F3 cell viability assays.[2] Data represents the concentration of the drug required to inhibit cell growth by 50%.
Table 2: IC50 Values (nM) Against Other Clinically Relevant ROS1 Mutations
| Inhibitor | ROS1 L2026M (Gatekeeper) | ROS1 S1986F | ROS1 L2086F |
| Crizotinib | 114.3 | 21.0 | 794.0 |
| Repotrectinib | 1.5 | 1.1 | 148.0 |
| Taletrectinib | 3.4 | 2.5 | 136.0 |
| Cabozantinib | 10.4 | 4.8 | 21.3 |
Data derived from Ba/F3 cell viability assays.[2] These mutations represent other mechanisms of acquired resistance to ROS1 inhibitors.
Signaling Pathways and Mechanism of Action
ROS1 fusion proteins lead to constitutive activation of the ROS1 kinase, which drives cell proliferation and survival through several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Crizotinib resistance mutations, such as G2032R, cause steric hindrance that prevents effective drug binding.[3] Next-generation inhibitors are designed with more compact structures to overcome this hindrance.[3]
Experimental Protocols
The data presented in this guide are primarily derived from standardized preclinical assays. Below are the detailed methodologies for these key experiments.
Ba/F3 Cell Viability Assay
This assay is used to determine the potency of kinase inhibitors in a cellular context. The Ba/F3 cell line is a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival. When these cells are engineered to express an oncogenic fusion kinase like CD74-ROS1, they become IL-3 independent, and their proliferation is instead driven by the kinase.[4]
Protocol:
-
Cell Culture: Ba/F3 cells stably expressing wild-type or mutant ROS1 fusions are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin. The cells are washed to remove any residual IL-3 before the experiment.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.
-
Inhibitor Treatment: A serial dilution of the ROS1 inhibitors (e.g., Crizotinib, Repotrectinib) is prepared. The compounds are added to the wells, and the plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After the incubation period, cell viability is measured using a luminescent cell viability reagent, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using a non-linear regression analysis (log[inhibitor] vs. normalized response).
Western Blot for ROS1 Phosphorylation
Western blotting is used to qualitatively assess the inhibition of ROS1 kinase activity by measuring the phosphorylation status of ROS1 and its downstream targets. A reduction in the phosphorylated form of a protein indicates successful inhibition by the drug.
Protocol:
-
Cell Lysis: ROS1-driven cancer cells are treated with various concentrations of inhibitors for a defined period (e.g., 2-4 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[5]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ROS1 (p-ROS1). The membrane is also probed with antibodies for total ROS1 and downstream targets (e.g., p-AKT, p-ERK), as well as a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.[6][7]
Conclusion
Preclinical data strongly support the superior efficacy of next-generation inhibitors like Repotrectinib, Taletrectinib, and Cabozantinib against crizotinib-resistant ROS1 mutations, particularly the prevalent G2032R mutation.[2][8] These compounds maintain high potency against both wild-type and mutant ROS1 kinases, offering promising therapeutic avenues for patients who have developed resistance to first-line treatments. The continued investigation and clinical development of these agents are critical for improving outcomes in ROS1-rearranged NSCLC.
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. raybiotech.com [raybiotech.com]
- 7. origene.com [origene.com]
- 8. researchgate.net [researchgate.net]
Kinome Profiling of Crizotinib Reveals Multi-Kinase Inhibition and Informs Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative overview of the kinome profile of crizotinib, a clinically approved inhibitor of the ROS1 receptor tyrosine kinase, alongside other kinase targets. Experimental data and detailed methodologies are presented to offer a comprehensive resource for evaluating its performance and selectivity.
Crizotinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations, including ROS1 rearrangements.[1][2] Kinome profiling, which assesses the activity of an inhibitor against a wide range of kinases, is crucial for elucidating its selectivity, predicting potential off-target effects, and understanding mechanisms of resistance.
Quantitative Kinase Inhibition Profile of Crizotinib
The inhibitory activity of the two enantiomers of crizotinib, (R)-crizotinib and (S)-crizotinib, has been assessed against a panel of kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data indicates that both enantiomers potently inhibit several key oncogenic kinases, with the (S)-enantiomer generally exhibiting greater potency.[1]
| Kinase Target | (R)-Crizotinib IC50 (nM) | (S)-Crizotinib IC50 (nM) |
| ROS1 | 3.5 | 1.7 |
| ALK | 23.4 | 10.8 |
| MET | 8.2 | 4.1 |
| AXL | 15.6 | 7.5 |
| FLT3 | 120 | 55 |
| FES | 28 | 13 |
| LCK | >1000 | >1000 |
| SRC | >1000 | >1000 |
| Data presented in this table is a representative summary from publicly available research and may vary based on specific experimental conditions.[1] |
Experimental Protocols
The determination of in vitro kinase inhibition profiles is essential for characterizing the selectivity of inhibitors like crizotinib. A common method employed for this purpose is the LanthaScreen™ Eu Kinase Binding Assay.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase of interest. It is a competitive binding assay that utilizes a fluorescently labeled ATP-competitive ligand (tracer) and a europium-labeled anti-tag antibody.
Materials:
-
Recombinant human kinases
-
Fluorescently labeled ATP-competitive tracer specific for the kinase group
-
Europium-labeled anti-tag antibody
-
Crizotinib (or other test inhibitors)
-
Modified HEPES buffer
Procedure:
-
Reagent Preparation: The kinase, tracer, and antibody are prepared in a modified HEPES buffer.
-
Compound Dilution: Crizotinib is serially diluted to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: The diluted crizotinib, kinase, and europium-labeled antibody are added to the wells of a microplate.
-
Tracer Addition: The fluorescently labeled tracer is added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. A high FRET signal indicates that the tracer is bound to the kinase, while a low signal indicates displacement of the tracer by the inhibitor.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for an In Vitro Kinase Inhibition Assay.
ROS1 Signaling Pathway and Inhibition by Crizotinib
ROS1 is a receptor tyrosine kinase that, when activated by gene fusion, can drive cancer cell growth and survival through the activation of several downstream signaling pathways.[3][4] These include the STAT3, PI3K/AKT/mTOR, and RAS/RAF/MAPK (ERK) pathways.[5][6][7] Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[8]
Simplified ROS1 Signaling and Inhibition by Crizotinib.
Comparison with Alternative ROS1 Inhibitors
While crizotinib is effective, acquired resistance can emerge, often through mutations in the ROS1 kinase domain.[9] This has spurred the development of next-generation ROS1 inhibitors with different selectivity profiles and the ability to overcome resistance mutations. Other clinically relevant ROS1 inhibitors include lorlatinib, entrectinib, and repotrectinib. Comparing the kinome profiles of these inhibitors is essential for selecting the most appropriate therapy for patients, particularly in the context of resistance. For instance, some inhibitors may have greater potency against specific resistance mutations or a more favorable off-target profile, leading to improved efficacy and tolerability.
Conclusion
The kinome profiling of crizotinib reveals its activity against ROS1, ALK, and MET, among other kinases. This multi-targeted nature underscores the importance of comprehensive selectivity screening in drug development. The provided data and experimental protocols offer a framework for the comparative analysis of kinase inhibitors. Understanding the specific kinome profile of an inhibitor is critical for optimizing its clinical application, anticipating potential side effects, and developing strategies to overcome therapeutic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ROS1 - Wikipedia [en.wikipedia.org]
- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Comparative Analysis of ROS1 Kinase Inhibitors in Cells with the G2032R Mutation
A comprehensive guide for researchers and drug development professionals on the activity of ROS1 inhibitors against the clinically significant G2032R resistance mutation.
The emergence of the G2032R solvent front mutation in the ROS1 kinase domain represents a significant clinical challenge, conferring resistance to several first-generation ROS1 tyrosine kinase inhibitors (TKIs). This guide provides a comparative overview of the activity of various ROS1 inhibitors against cells harboring this mutation, supported by experimental data and detailed protocols to aid in the development of next-generation therapies.
The ROS1 G2032R Mutation: A Gatekeeper of Resistance
The G2032R mutation, a glycine-to-arginine substitution at codon 2032, is one of the most frequently observed resistance mechanisms in patients with ROS1-rearranged non-small cell lung cancer (NSCLC) who have been treated with crizotinib.[1][2][3][4] This mutation sterically hinders the binding of certain inhibitors to the ATP-binding pocket of the ROS1 kinase, thereby reducing their efficacy.[3][4] Understanding the differential activity of various inhibitors against this mutation is crucial for guiding subsequent lines of therapy.
Comparative Inhibitor Activity
The following table summarizes the in vitro activity of several ROS1 inhibitors against wild-type ROS1 and the G2032R mutant, presented as half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
| Inhibitor | Wild-Type ROS1 IC50 (nM) | ROS1 G2032R IC50 (nM) | Notes |
| Crizotinib | 2.6[5] | >1000[5] | First-generation ROS1/ALK inhibitor. G2032R mutation confers high-level resistance.[3][4][5][6] |
| Entrectinib | Not specified | >1000[5] | First-generation ROS1/TRK inhibitor. Ineffective against G2032R.[2][5] |
| Ceritinib | Not specified | >1000[5] | ALK/ROS1 inhibitor with limited activity against G2032R.[1] |
| Brigatinib | Not specified | >1000[5] | ALK inhibitor with some ROS1 activity, but not against G2032R.[1] |
| Lorlatinib | Not specified | Preclinical models show limited efficacy.[1] | Next-generation ALK/ROS1 inhibitor.[1] |
| Cabozantinib | Not specified | Potent activity [2][6] | Multi-kinase inhibitor that retains efficacy against the G2032R mutant. [2][6] |
| Repotrectinib | Not specified | Active [1][2] | Potent ALK/ROS1/TRK inhibitor with activity against G2032R. [1][2] |
| Taletrectinib | Not specified | Active in preclinical models. [1] | Next-generation ROS1/NTRK inhibitor with promising clinical data. [7] |
Signaling Pathway and Resistance Mechanism
ROS1 fusion proteins drive oncogenesis through the activation of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[8] Inhibition of the ROS1 kinase blocks these pro-survival signals, leading to apoptosis in cancer cells. The G2032R mutation prevents inhibitor binding, allowing for continued kinase activity and downstream signaling, thus promoting cell survival and proliferation.
Caption: ROS1 signaling pathways and the mechanism of G2032R-mediated resistance.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor activity. Below are standard protocols for key in vitro assays.
Cell-Based Proliferation/Viability Assay
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (GI50).
Protocol:
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express either wild-type CD74-ROS1 or the CD74-ROS1 G2032R mutant. These cells are dependent on ROS1 signaling for survival and proliferation.
-
Cell Seeding: Seed the Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate growth medium.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors (e.g., Ros1-IN-2, Crizotinib, Cabozantinib) in the growth medium. Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: After incubation, add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-ROS1 and Downstream Signaling
This method is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of ROS1 and its downstream effectors.
Protocol:
-
Cell Treatment: Treat the engineered Ba/F3 cells with varying concentrations of the inhibitor for 2-4 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ROS1, total ROS1, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use a loading control such as GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: Workflow for determining in vitro ROS1 inhibitor activity.
Conclusion and Future Directions
The ROS1 G2032R mutation remains a significant hurdle in the treatment of ROS1-positive NSCLC. While first-generation inhibitors like crizotinib and entrectinib are ineffective against this mutation, next-generation compounds such as cabozantinib, repotrectinib, and taletrectinib have demonstrated promising activity. The continued development and evaluation of novel inhibitors, such as a hypothetical "this compound," using the described experimental framework are essential for overcoming acquired resistance and improving patient outcomes. Future research should also focus on understanding and targeting other potential resistance mechanisms that may emerge following treatment with these newer agents.
References
- 1. crsf.in [crsf.in]
- 2. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Acquired Resistance to Crizotinib from ROS1 G2032R Mutation - The ASCO Post [ascopost.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 8. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Guide to ROS1 Inhibitors Against Solvent Front Mutations
For researchers, scientists, and drug development professionals, the emergence of solvent front mutations in the ROS1 kinase domain presents a significant challenge in the treatment of ROS1-rearranged cancers. This guide provides a comprehensive comparison of various ROS1 inhibitors, with a focus on their efficacy in overcoming these resistance mechanisms, supported by experimental data and detailed protocols.
While the specific compound "Ros1-IN-2" lacks publicly available data regarding its activity against ROS1 solvent front mutations, this guide will focus on a range of preclinical and clinically evaluated inhibitors to provide a clear comparative landscape.
The Challenge of ROS1 Solvent Front Mutations
ROS1 rearrangements are targetable oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC). First-generation ROS1 tyrosine kinase inhibitors (TKIs), such as crizotinib, have demonstrated significant clinical benefit. However, the development of acquired resistance limits their long-term efficacy. A primary mechanism of this resistance is the emergence of secondary mutations within the ROS1 kinase domain, particularly at the solvent front.
The most prevalent solvent front mutation is the glycine to arginine substitution at position 2032 (G2032R). This mutation sterically hinders the binding of first-generation inhibitors, rendering them ineffective. Other solvent front mutations, though less common, have also been identified.
Comparative Efficacy of ROS1 Inhibitors
The development of next-generation ROS1 inhibitors has been crucial in addressing the challenge of solvent front mutations. These agents are designed to bind to the ATP pocket of the ROS1 kinase in a manner that is less susceptible to steric hindrance from mutations like G2032R.
Below is a summary of the inhibitory activity of various ROS1 inhibitors against wild-type ROS1 and the G2032R solvent front mutation, presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the kinase by 50%). Lower IC50 values indicate greater potency.
| Inhibitor | Type | Wild-Type ROS1 IC50 (nM) | G2032R Mutant ROS1 IC50 (nM) | Clinical Stage |
| Crizotinib | First-Generation | ~2.1 - 4.1 | >1000 (Resistant) | Approved |
| Entrectinib | First-Generation | ~0.6 | >1000 (Resistant) | Approved |
| Lorlatinib | Next-Generation | ~0.7 | ~196.6 | Approved (for ALK-positive NSCLC, with activity in ROS1) |
| Repotrectinib | Next-Generation | ~0.07 | ~0.1 | Approved |
| Taletrectinib | Next-Generation | ~1.7 | ~21.2 | Approved |
| Cabozantinib | Multi-kinase | ~4.3 | ~13.5 - 26 | Approved (for other indications, with activity against ROS1) |
| Zidesamtinib (NVL-520) | Next-Generation | <10 | <10 | Clinical Trial |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of ROS1 inhibitors against solvent front mutations.
Cell-Based Proliferation Assay
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells expressing a specific ROS1 fusion protein (wild-type or mutant).
Protocol:
-
Cell Culture: Engineer Ba/F3 cells (an interleukin-3 dependent murine pro-B cell line) to express a specific ROS1 fusion protein (e.g., CD74-ROS1) with either the wild-type kinase domain or a solvent front mutation (e.g., G2032R).
-
Seeding: Plate the engineered Ba/F3 cells in 96-well plates in the absence of IL-3.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated ROS1 kinase domain.
Protocol:
-
Protein Expression and Purification: Express and purify the recombinant ROS1 kinase domain (wild-type or mutant) from an expression system (e.g., insect cells or E. coli).
-
Kinase Reaction: Set up a kinase reaction mixture containing the purified ROS1 kinase, a substrate peptide, ATP, and varying concentrations of the test inhibitor.
-
Detection: After incubation, quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Signaling and Experimental Logic
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: ROS1 signaling pathway activated by a fusion protein.
Caption: Workflow for evaluating ROS1 inhibitor efficacy.
Conclusion
The development of next-generation ROS1 inhibitors has provided effective therapeutic options for patients with ROS1-rearranged cancers that have developed resistance through solvent front mutations. Compounds like repotrectinib, taletrectinib, and the preclinical candidate zidesamtinib (NVL-520) demonstrate potent activity against the common G2032R mutation, a significant advancement over first-generation agents. The continued investigation and development of novel inhibitors with improved potency and selectivity against a broader range of resistance mutations remain a critical area of research in the pursuit of durable clinical responses for patients.
Combination Therapy Strategies for Next-Generation ROS1 Inhibitors: A Comparative Guide
Introduction
ROS1 fusions represent a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] While first and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of acquired resistance limits their long-term efficacy.[3][4][5] This guide focuses on a hypothetical next-generation ROS1 inhibitor, termed "Ros1-IN-2," designed to overcome known resistance mutations. We will explore rational combination therapy strategies aimed at enhancing the efficacy of this compound and combating anticipated mechanisms of resistance, supported by preclinical and clinical data from analogous ROS1-targeted therapies.
This compound: Profile of a Hypothetical Next-Generation Inhibitor
For the purpose of this guide, "this compound" is conceptualized as a highly potent and selective ROS1 inhibitor with demonstrated activity against a range of known resistance mutations, such as the solvent front mutation G2032R, which is a common mechanism of resistance to first-generation inhibitors like crizotinib.[6][7] Despite its advantages, tumors are expected to develop resistance to this compound through various on-target and off-target mechanisms.
Mechanisms of Resistance to ROS1 Inhibition
Resistance to ROS1 TKIs can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of secondary mutations in the ROS1 kinase domain that interfere with drug binding. The G2032R mutation is a well-characterized example.[6]
-
Off-target resistance (Bypass Signaling): In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependence on ROS1. Common bypass pathways include the activation of MET, EGFR, KRAS, and MAPK signaling.[3][4]
The following diagram illustrates the core ROS1 signaling pathway and the major bypass tracks that contribute to resistance.
Caption: ROS1 signaling pathways and mechanisms of resistance.
Combination Strategies to Overcome Resistance to this compound
Based on established resistance mechanisms to ROS1 TKIs, several combination strategies can be envisioned to enhance the efficacy of this compound.
This compound in Combination with a MET Inhibitor
Rationale: MET amplification is a frequent mechanism of acquired resistance to ROS1 inhibitors.[4] Co-inhibition of ROS1 and MET can prevent or overcome this resistance.
Supporting Data: While specific data for "this compound" is not available, studies combining existing ROS1 inhibitors with MET inhibitors have shown promise. For instance, in patients with ROS1-positive NSCLC who developed MET amplification-driven resistance, the combination of a ROS1 TKI and a MET TKI has demonstrated clinical activity.[2]
Table 1: Preclinical Efficacy of ROS1 and MET Inhibitor Combination
| Cell Line | Treatment | Concentration (nM) | Viability (% of control) | Synergy Score |
| HCC78 (ROS1+) | This compound (hypothetical) | 10 | 45 | N/A |
| MET Inhibitor | 50 | 85 | N/A | |
| Combination | 10 + 50 | 15 | >1 (Synergistic) | |
| HCC78-CR (Crizotinib-Resistant, MET amplified) | This compound (hypothetical) | 10 | 70 | N/A |
| MET Inhibitor | 50 | 30 | N/A | |
| Combination | 10 + 50 | 10 | >1 (Synergistic) |
Data in this table is hypothetical and for illustrative purposes, based on expected outcomes from published studies on similar combinations.
This compound in Combination with a MEK Inhibitor
Rationale: Activation of the MAPK pathway, often through KRAS mutations, is another key bypass mechanism.[3] Combining a ROS1 inhibitor with a MEK inhibitor can block this escape route.
Supporting Data: Preclinical models have demonstrated that the combination of a ROS1 inhibitor and a MEK inhibitor can overcome resistance in ROS1-rearranged cancers with concomitant MAPK pathway activation.
Table 2: In Vivo Tumor Growth Inhibition with ROS1 and MEK Inhibitor Combination
| Treatment Group | Dosing | Tumor Volume Change (%) | Response Rate (%) |
| Vehicle Control | - | +150 | 0 |
| This compound (hypothetical) | 10 mg/kg, QD | -20 | 30 |
| MEK Inhibitor | 5 mg/kg, QD | +80 | 10 |
| Combination | This compound + MEK Inhibitor | -75 | 85 |
Data in this table is hypothetical and for illustrative purposes, based on expected outcomes from published studies on similar combinations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to evaluate combination therapies.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug, or both for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is calculated using the Chou-Talalay method.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ROS1, total ROS1, p-MET, total MET, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
The following diagram illustrates a typical experimental workflow for evaluating combination therapies.
Caption: Experimental workflow for preclinical combination studies.
Conclusion
The development of acquired resistance remains a significant challenge in the treatment of ROS1-positive cancers. A proactive approach that anticipates resistance mechanisms and employs rational combination therapies is essential. For a next-generation inhibitor like the hypothetical "this compound," combination with agents targeting key bypass pathways, such as MET and MEK inhibitors, holds the potential to deepen initial responses, delay the onset of resistance, and improve long-term outcomes for patients. Further preclinical and clinical investigation into these and other combination strategies is warranted.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 4. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in ROS1 Fusion-Positive Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances and future directions in ROS1 fusion-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Unveiling Synergistic Power: Combining ROS1 Inhibition with Chemotherapy
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on combination strategies to overcome resistance and enhance therapeutic efficacy. For researchers and drug development professionals focused on ROS1-driven malignancies, understanding the synergistic potential of ROS1 inhibitors with other anticancer agents is paramount. While specific data for a compound designated "Ros1-IN-2" is not publicly available, this guide will provide a comprehensive comparison based on a representative study investigating the synergistic effects of the ROS1 inhibitor crizotinib in combination with a Focal Adhesion Kinase (FAK) inhibitor, IN10018, in triple-negative breast cancer (TNBC). This will serve as a framework for evaluating the synergistic potential of targeting the ROS1 pathway in conjunction with other therapeutic modalities.
Mechanism of Action: The ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase that, when activated through chromosomal rearrangements, can drive oncogenesis by constitutively activating downstream signaling pathways.[1][2][3] These pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT3 cascades, are crucial for cell proliferation, survival, and migration.[1][4][5] ROS1 inhibitors act by blocking the kinase activity of the ROS1 fusion protein, thereby inhibiting these downstream signals.
References
- 1. ROS1 protein-tyrosine kinase inhibitors in the treatment of ROS1 fusion protein-driven non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROS1 - Wikipedia [en.wikipedia.org]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Second-Generation ROS1 Inhibitors: A Comparative Guide for Researchers
The landscape of targeted therapy for ROS1-rearranged non-small cell lung cancer (NSCLC) is rapidly evolving, with second-generation inhibitors demonstrating significant improvements over first-generation agents.[1][2][3][4] This guide provides a comparative analysis of key second-generation ROS1 inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies. While the specific compound "Ros1-IN-2" was not identified in publicly available literature, this guide focuses on prominent second-generation inhibitors that exemplify the advancements in this class of targeted therapies.
Overcoming the Limitations of First-Generation Inhibitors
First-generation ROS1 inhibitors, such as crizotinib, have shown remarkable efficacy in treating ROS1-positive NSCLC.[1][3][5] However, the development of acquired resistance, often driven by mutations in the ROS1 kinase domain (e.g., G2032R), and limited central nervous system (CNS) penetration have posed significant clinical challenges.[2][3][6] Second-generation inhibitors have been specifically designed to address these shortcomings.[2][4]
Comparative Efficacy and CNS Activity
Second-generation ROS1 inhibitors, including repotrectinib and taletrectinib, have demonstrated superior efficacy in both treatment-naïve and crizotinib-resistant settings, along with enhanced CNS activity.[4][7][8][9][10]
| Inhibitor | Generation | TKI-Naïve ORR | Crizotinib-Resistant ORR | Intracranial ORR (TKI-Naïve) | Key Resistance Mutation Coverage |
| Crizotinib | First | ~72%[3][5] | - | ~25% (in some studies)[3] | Limited |
| Repotrectinib | Second | ~79% | ~59% (with G2032R)[4] | ~89%[4] | G2032R[2][4] |
| Taletrectinib | Second | 85-90%[8][9][10] | 52-62%[8][10] | Active in brain metastases[8] | G2032R[8][10] |
| Lorlatinib | Second | ~62% | ~35% | Not specified in TKI-naïve | G2032R, L2026M[3] |
ORR: Objective Response Rate; TKI: Tyrosine Kinase Inhibitor
Signaling Pathway and Mechanism of Action
ROS1 fusion proteins lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Second-generation inhibitors are ATP-competitive inhibitors that bind to the ROS1 kinase domain, blocking its activity and downstream signaling.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of second-generation inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ROS1 kinase.
Methodology:
-
Recombinant ROS1 kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of a compound in ROS1-driven cancer cell lines.
Methodology:
-
Cancer cell lines harboring ROS1 fusions (e.g., Ba/F3 cells engineered to express a ROS1 fusion) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.
In Vivo Tumor Xenograft Models
Objective: To evaluate the in vivo efficacy of a compound in suppressing tumor growth.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with ROS1-positive cancer cells or patient-derived xenografts (PDXs).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., immunoblotting for phosphorylated ROS1 and downstream effectors).
Conclusion
Second-generation ROS1 inhibitors represent a significant advancement in the treatment of ROS1-rearranged NSCLC, offering improved efficacy, enhanced CNS penetration, and the ability to overcome key resistance mechanisms observed with first-generation agents. The continued development of novel ROS1 inhibitors, potentially including compounds currently under investigation with designations like "this compound," holds promise for further improving patient outcomes. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these next-generation therapies.
References
- 1. Recent Advances in Targeting ROS1 in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. lung.org [lung.org]
- 7. vjoncology.com [vjoncology.com]
- 8. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 9. New ROS1+ Lung Cancer Drug Shows Positive Results for Over Half of Patients [biotech-now.co.uk]
- 10. aacr.org [aacr.org]
Cross-Reactivity of ROS1 Inhibitors with ALK Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to ROS1 and ALK Signaling
ROS1 and ALK are crucial RTKs that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3] Their signaling pathways share remarkable similarities, activating downstream cascades that promote cell proliferation, survival, and metastasis. Key shared signaling pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[4] This convergence of downstream signaling underscores the similar oncogenic outcomes of their activation.
ROS1 Signaling Pathway
Caption: Simplified ROS1 signaling cascade.
ALK Signaling Pathway
Caption: Simplified ALK signaling cascade.
Comparative Inhibitor Activity
The structural similarity between the kinase domains of ROS1 and ALK has led to the development of several dual-target inhibitors.[5] The inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a higher potency.
The table below summarizes the IC50 values of several well-known ALK inhibitors against both ALK and ROS1 kinases, demonstrating their cross-reactivity.
| Inhibitor | ALK IC50 (nM) | ROS1 IC50 (nM) | Reference |
| Crizotinib | ~25-50 | ~1.7-10 | [1][5] |
| Ceritinib | 0.15 | - | [5] |
| Iruplinalkib | - | Potent Inhibitor | [6] |
| NVP-TAE684 | - | 10 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an inhibitor like Ros1-IN-2 against ALK, a series of biochemical and cellular assays are typically employed.
Experimental Workflow
References
- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK and ROS1 rearrangements, coexistence and treatment in epidermal growth factor receptor-wild type lung adenocarcinoma: a multicenter study of 732 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of ALK and ROS1 Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ALK and ROS1 as a joint target for the treatment of lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy Showdown: A Comparative Guide to Ros1-IN-2 and Cabozantinib in ROS1-Driven Cancers
For Immediate Release
This guide provides a comprehensive in vivo efficacy comparison between the selective ROS1 inhibitor, represented here as Ros1-IN-2 (using data from established ROS1 inhibitors like crizotinib and lorlatinib as surrogates), and the multi-kinase inhibitor, cabozantinib, in preclinical models of ROS1 fusion-positive cancers. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.
Executive Summary
ROS1 rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. While selective ROS1 inhibitors have shown significant clinical activity, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. Cabozantinib, a potent inhibitor of multiple tyrosine kinases including MET, VEGFR, and AXL, has also demonstrated robust inhibitory activity against ROS1, including clinically relevant resistance mutations. This guide synthesizes available preclinical in vivo data to offer a comparative perspective on the therapeutic potential of a selective ROS1 inhibition approach versus a broader multi-kinase inhibition strategy in the context of ROS1-driven tumors.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo efficacy of representative selective ROS1 inhibitors (crizotinib and lorlatinib, as "this compound") and cabozantinib in ROS1 fusion-positive xenograft models. It is important to note that the data presented is compiled from separate studies, and direct head-to-head in vivo comparisons in the same experimental setting are limited.
Table 1: In Vivo Efficacy of Crizotinib (as this compound) in a ROS1-Fusion Xenograft Model
| Parameter | Crizotinib | Vehicle Control |
| Animal Model | Nude mice with NIH3T3 cells expressing EZR-ROS1 fusion | Nude mice with NIH3T3 cells expressing EZR-ROS1 fusion |
| Dosage | 50 mg/kg, oral gavage, daily | Vehicle, oral gavage, daily |
| Treatment Duration | 21 days | 21 days |
| Tumor Growth Inhibition | Significant tumor growth suppression | Progressive tumor growth |
| Reference | [1] | [1] |
Table 2: In Vivo Efficacy of Cabozantinib in a Crizotinib-Resistant ROS1-Fusion Patient-Derived Xenograft (PDX) Model
| Parameter | Cabozantinib | Vehicle Control |
| Animal Model | NOG mice with crizotinib-resistant MGH047 PDX (CD74-ROS1 G2032R) | NOG mice with crizotinib-resistant MGH047 PDX (CD74-ROS1 G2032R) |
| Dosage | 30 mg/kg, oral gavage, daily | Vehicle, oral gavage, daily |
| Treatment Duration | 28 days | 28 days |
| Tumor Growth Inhibition | Significant inhibition of tumor growth | Progressive tumor growth |
| Reference | [2][3] | [2][3] |
Signaling Pathways and Mechanisms of Action
To visually represent the mechanisms of action of both therapeutic approaches, the following diagrams illustrate the targeted signaling pathways.
Figure 1. Simplified ROS1 Signaling Pathway.
Figure 2. Cabozantinib's Multi-Targeted Mechanism.
Experimental Protocols
The following represents a generalized experimental protocol for evaluating the in vivo efficacy of ROS1 inhibitors in a xenograft mouse model, based on methodologies reported in the cited literature.
Cell Lines and Culture
-
ROS1-Positive Cell Line: NIH3T3 cells engineered to express an EZR-ROS1 fusion protein or a patient-derived cell line such as MGH047 (CD74-ROS1 G2032R) are used.[1][2]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM for NIH3T3) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Animals: Immunocompromised mice (e.g., nude or NOG mice), 6-8 weeks old, are used.[1][2]
-
Tumor Implantation: A suspension of 5 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width²) / 2.
Drug Administration
-
Treatment Groups: Mice with established tumors (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Dosing and Administration:
-
Treatment Duration: Treatment is typically continued for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.[1][2]
Efficacy Assessment
-
Primary Endpoint: Tumor growth inhibition is the primary measure of efficacy, assessed by comparing the tumor volumes between the treated and control groups.
-
Secondary Endpoints: Body weight of the mice is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blot for target engagement, immunohistochemistry for proliferation and apoptosis markers).
Figure 3. Generalized In Vivo Experimental Workflow.
Discussion and Conclusion
The available preclinical data suggests that both selective ROS1 inhibitors and the multi-kinase inhibitor cabozantinib demonstrate significant in vivo efficacy against ROS1-driven tumors. A selective ROS1 inhibitor like crizotinib effectively suppresses the growth of tumors driven by wild-type ROS1 fusion proteins.[1]
Conversely, cabozantinib shows potent activity not only against wild-type ROS1 but also against crizotinib-resistant ROS1 mutations, such as the G2032R solvent front mutation.[2][3] This suggests that cabozantinib could be a valuable therapeutic option for patients who have developed resistance to first-line selective ROS1 inhibitors. The broader kinase inhibition profile of cabozantinib, targeting key pathways in angiogenesis (VEGFR) and metastasis (MET, AXL), may offer additional anti-tumor benefits beyond direct ROS1 inhibition.
References
- 1. Mouse model for ROS1-rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabozantinib overcomes crizotinib resistance in ROS1 fusion-positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Precision of Ros1-IN-2: A Comparative Guide to CRISPR-Powered Validation
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel kinase inhibitor is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of methodologies for validating the on-target activity of Ros1-IN-2, a putative ROS1 kinase inhibitor. We delve into the power of CRISPR-Cas9-mediated gene editing as a definitive validation tool and compare its application with alternative biochemical and cellular assays. This guide will equip you with the necessary protocols and comparative data to rigorously assess the efficacy and specificity of this compound and other kinase inhibitors.
Executive Summary
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2][3] Targeted inhibition of ROS1 has proven to be a successful therapeutic strategy.[4][5][6] This guide focuses on confirming the on-target activity of a novel inhibitor, this compound, utilizing the precision of CRISPR-Cas9 gene editing. By creating a cellular model where the ROS1 gene is knocked out, we can definitively assess whether the phenotypic effects of this compound are a direct result of its interaction with the ROS1 kinase. This genetic approach provides a crucial layer of validation that complements traditional biochemical and cellular assays.
Comparative Analysis of Ros1 Inhibitors
To contextualize the performance of this compound, it is essential to compare its activity with established and next-generation ROS1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against wild-type and mutant forms of ROS1. Note: As this compound is a putative inhibitor, its data is pending experimental determination and is included here as a placeholder for your experimental results.
| Inhibitor | ROS1 Wild-Type IC50 (nM) | ROS1 G2032R (Solvent Front Mutant) IC50 (nM) | ROS1 L2026M (Gatekeeper Mutant) IC50 (nM) | Primary Method of On-Target Validation |
| This compound | TBD | TBD | TBD | CRISPR-Cas9 Knockout |
| Crizotinib | 1.7 - 41.7 | >2000 | 18.2 | Biochemical Assays, Cellular Assays |
| Lorlatinib | 0.3 | 338 | 7.6 | Biochemical Assays, Cellular Assays |
| Repotrectinib | 0.04 - 0.7 | 10.6 | 10.7 | Biochemical Assays, Cellular Assays |
| Entrectinib | 0.2 | 10.3 | Not widely reported | Biochemical Assays, Cellular Assays |
| Taletrectinib | 0.19 | Not widely reported | Not widely reported | Biochemical Assays, Cellular Assays |
TBD: To Be Determined. Data for established inhibitors is compiled from various preclinical studies.
Experimental Protocols
CRISPR-Cas9-Mediated Knockout of ROS1 for On-Target Validation
This protocol outlines the generation of a ROS1 knockout cell line to validate the on-target activity of this compound. The principle is that if this compound's cellular effects are mediated through ROS1, these effects will be abrogated in cells lacking the ROS1 protein.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Lentiviral vectors expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the ROS1 gene
-
Lipofectamine™ 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
PCR primers flanking the gRNA target site
-
T7 Endonuclease I (T7E1) assay kit
-
Anti-ROS1 antibody for Western blotting
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the ROS1 gene into a lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.
-
Selection of Transduced Cells: Select for successfully transduced cells using puromycin.
-
Validation of Gene Editing:
-
T7E1 Assay: Extract genomic DNA from the selected cell pool. Amplify the region flanking the gRNA target site by PCR. Perform the T7E1 assay to detect insertions and deletions (indels) indicating successful gene editing.
-
Sanger Sequencing: Sequence the PCR products to confirm the presence of indels.
-
-
Single-Cell Cloning: Isolate single cells to establish monoclonal knockout cell lines.
-
Western Blot Analysis: Confirm the absence of ROS1 protein expression in the knockout clones by Western blotting.
-
On-Target Activity Assay: Treat both the parental (wild-type) and ROS1 knockout cell lines with a dose range of this compound. Assess cellular phenotypes such as cell viability (e.g., using an MTS assay) or inhibition of downstream signaling pathways (e.g., phosphorylation of ERK and AKT) by Western blotting. A significant reduction in the effect of this compound in the knockout cells compared to the parental cells confirms on-target activity.
Alternative Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement of a compound in a cellular environment.[7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8][9][10]
Materials:
-
ROS1-positive cancer cell line
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Thermal cycler
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Quantification of Soluble ROS1: Collect the supernatant and quantify the amount of soluble ROS1 protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble ROS1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the ROS1 protein.
Visualizing Key Processes and Pathways
To better understand the experimental workflows and the biological context of ROS1 inhibition, the following diagrams have been generated.
Caption: The ROS1 signaling cascade.
Caption: CRISPR-Cas9 validation workflow.
Caption: CETSA experimental workflow.
Conclusion
The validation of on-target activity is a cornerstone of kinase inhibitor development. While traditional biochemical and cellular assays provide valuable initial data, the use of CRISPR-Cas9 to generate knockout cell lines offers an unparalleled level of certainty in confirming that an inhibitor's effects are mediated through its intended target. By employing the protocols and comparative framework outlined in this guide, researchers can rigorously and objectively assess the on-target activity of this compound and other novel ROS1 inhibitors, thereby accelerating the development of more precise and effective cancer therapies.
References
- 1. lung.org [lung.org]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. What's the latest update on the ongoing clinical trials related to ROS1? [synapse.patsnap.com]
- 4. Cases of ROS1-rearranged lung cancer: when to use crizotinib, entrectinib, lorlatinib, and beyond? - Precision Cancer Medicine [pcm.amegroups.org]
- 5. Cases of ROS1-rearranged lung cancer: when to use crizotinib, entrectinib, lorlatinib, and beyond? - Sehgal - Precision Cancer Medicine [pcm.amegroups.org]
- 6. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Novel Kinase Inhibitors, with a Focus on Ros1-IN-2 Analogs
Disclaimer: Specific safety data and disposal procedures for the research compound "Ros1-IN-2" are not publicly available. The following guidelines are based on best practices for the disposal of hazardous chemical waste in a laboratory setting and use commercially available, structurally related ROS1 inhibitors such as Crizotinib, Lorlatinib, and Entrectinib as illustrative examples. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
The responsible disposal of laboratory chemicals is paramount to ensuring a safe research environment and preventing environmental contamination. For novel or less-documented compounds like this compound, a cautious and informed approach based on the handling of similar chemical entities is essential. This guide provides a procedural framework for the safe disposal of potent kinase inhibitors, tailored for researchers, scientists, and drug development professionals.
General Protocol for Hazardous Chemical Waste Disposal
The proper disposal of research-grade chemical waste involves a multi-step process that begins with waste identification and ends with collection by trained personnel.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound or similar kinase inhibitors, including unused or expired solid compounds, solutions in aqueous or organic solvents, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.
Segregate waste streams to prevent incompatible materials from mixing:
-
Aqueous Waste: Solutions in water, buffers, or other aqueous media.
-
Organic Solvent Waste: Solutions in flammable or halogenated organic solvents. Further segregate into halogenated and non-halogenated streams as per your institution's guidelines.
-
Solid Waste: Unused solid compounds, contaminated spill cleanup materials, and disposable labware.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the chemical should be disposed of in a designated puncture-proof sharps container.
Step 2: Waste Containment and Labeling
-
Containers: Collect waste in designated, leak-proof containers that are chemically compatible with the waste they hold. For instance, do not store corrosive materials in metal containers. Ensure containers have tightly sealing lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (avoiding abbreviations or formulas), the approximate concentrations, and the date of accumulation. Attach your laboratory's specific hazardous waste tags as required.
Step 3: Storage and Collection
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Use secondary containment, such as a tray, to capture any potential leaks.
-
Collection: Once a waste container is full, or before it exceeds the accumulation time limit set by your institution, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.
Illustrative Disposal and Safety Data for Representative ROS1 Inhibitors
To provide context for the potential hazards and disposal requirements of this compound, the following table summarizes information from the Safety Data Sheets (SDS) of established ROS1 inhibitors.
| Compound | Primary Disposal Method | Key Hazard Statements (related to disposal) | Key Precautionary Statements (P-Statements for Disposal) |
| Crizotinib | May be burned in an incinerator with an afterburner and scrubber. Offer to a licensed hazardous material disposal company.[1] | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H400: Very toxic to aquatic life.[2] | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Lorlatinib | Removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] | H341: Suspected of causing genetic defects. H373: May cause damage to organs through prolonged or repeated exposure.[4] | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5] |
| Entrectinib | Removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[6] | Not explicitly listed in the provided search results. However, as a potent kinase inhibitor, it should be handled as a hazardous compound. | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Experimental Protocols: A Note on Safe Handling During Experiments
Detailed experimental protocols for this compound are not publicly available. However, when working with any potent kinase inhibitor, the following safety measures should be integrated into all experimental workflows:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood.
-
Spill Management: Be prepared for spills. Have a spill kit readily available that is appropriate for the solvents being used. Spilled materials and cleanup supplies must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a research-grade chemical compound like this compound.
References
Navigating the Safe Handling of Ros1-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the research compound Ros1-IN-2, a substance requiring careful management due to its potential biological activity.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for working with potent, small molecule kinase inhibitors in a research setting. It is crucial to treat this compound as a potentially hazardous compound and to follow these guidelines rigorously.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This multi-layered approach is designed to minimize exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile, powder-free. Double-gloving is recommended. | Prevents skin contact with the compound. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. | Protects eyes from splashes or airborne particles. |
| Chemical Goggles | To be used when there is a significant risk of splashing. | Provides a complete seal around the eyes. | |
| Body Protection | Laboratory Coat | Long-sleeved, preferably disposable or professionally laundered. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or solutions should be done within a certified chemical fume hood to prevent inhalation of dust or aerosols. | |
| N95 Respirator | NIOSH-approved. | Recommended for weighing and handling the solid compound outside of a fume hood, if unavoidable. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound.
-
-
Handling the Solid Compound:
-
Wear all recommended PPE, including double gloves and an N95 respirator if not in a fume hood.
-
Carefully open the container within the designated area of the fume hood.
-
Use a dedicated spatula or weighing tool to handle the solid. Avoid creating dust.
-
If weighing, use an analytical balance inside the fume hood or in a contained, ventilated enclosure.
-
-
Preparing Solutions:
-
All solution preparations must be performed in a chemical fume hood.
-
Slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped after the solution is prepared.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Avoid skin contact with solutions. If contact occurs, immediately wash the affected area with soap and water and seek medical advice.
-
Change gloves immediately if they become contaminated.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound" (or the most complete identifier available), and the major components of any solvent mixture.
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical hazardous waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
